PROTAC CDK9 Degrader-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O7/c39-28-15-14-25(31(41)35-28)38-32(42)23-8-5-9-26(30(23)33(38)43)45-17-3-1-2-16-44-22-12-10-20(11-13-22)18-29(40)34-27-19-24(36-37-27)21-6-4-7-21/h5,8-13,19,21,25H,1-4,6-7,14-18H2,(H,35,39,41)(H2,34,36,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEHIDWONYOKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC=C(C=C3)OCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of PROTAC CDK9 Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of PROTAC CDK9 Degrader-1, a selective degrader of Cyclin-Dependent Kinase 9 (CDK9). This document outlines the synthetic strategy, key characterization data, detailed experimental protocols, and relevant biological pathways.
Introduction to this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system to selectively eliminate target proteins. This compound is designed to specifically target CDK9, a key transcriptional regulator implicated in various malignancies.[1] This degrader is composed of a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a linker, and a ligand that binds to CDK9.[2][3] The formation of a ternary complex between CDK9, the PROTAC, and Cereblon leads to the ubiquitination and subsequent proteasomal degradation of CDK9.[1]
Synthesis of this compound
The synthesis of this compound involves the conjugation of a CDK9 inhibitor, a linker, and a Cereblon E3 ligase ligand. The specific CDK9 inhibitor used is based on an aminopyrazole core structure, while the Cereblon ligand is a derivative of thalidomide.[1]
A plausible synthetic route, based on the work by Robb et al., is a convergent approach.[1] This involves the separate synthesis of the three components followed by their sequential coupling.
Logical Synthesis Workflow:
Caption: Logical workflow for the synthesis of this compound.
Characterization of this compound
The characterization of this compound involves a series of in vitro experiments to confirm its ability to selectively degrade CDK9 and to assess its biological activity.
In Vitro Degradation of CDK9
Data Summary:
| Cell Line | Concentration Range | Treatment Time | Observed CDK9 Degradation | Reference |
| HCT116 | 2.5 - 20 µM | 6 hours | Dose-dependent | [1][3] |
| HCT116 | 10 µM | 6 hours | ~56% | [1] |
| HCT116 | 20 µM | 6 hours | ~65% | [1] |
Selectivity Profile
This compound was shown to be selective for CDK9, with no significant degradation of other tested kinases, including CDK2, CDK5, IKKβ, and Akt in HCT116 cells.[1]
Downstream Signaling Effects
The degradation of CDK9 by this compound leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RPB1), a direct substrate of CDK9.[1] Furthermore, a dose-dependent decrease in the levels of the anti-apoptotic protein Mcl-1, whose expression is regulated by CDK9, was observed.[1]
Experimental Protocols
General Cell Culture
HCT116 cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for CDK9 Degradation
-
Cell Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) and a vehicle control (DMSO) for 6 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK9 overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantification: Densitometry analysis of the western blot bands can be performed to quantify the extent of protein degradation.
Experimental Workflow for Western Blotting:
Caption: Workflow for assessing CDK9 degradation by Western Blot.
CDK9 Signaling Pathway
CDK9, in complex with its regulatory cyclin partners (Cyclin T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of transcription by RNA Polymerase II (Pol II). It phosphorylates the C-terminal domain of Pol II, as well as negative elongation factors such as DSIF and NELF, leading to the release of paused Pol II and the transition into productive transcriptional elongation.
CDK9-Mediated Transcriptional Elongation:
References
The Role of Cyclin-Dependent Kinase 9 (CDK9) in Cancer Transcription: A Technical Guide
Executive Summary: Cyclin-dependent kinase 9 (CDK9) is a pivotal transcriptional regulator whose dysregulation is a hallmark of numerous malignancies. As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 orchestrates the release of paused RNA Polymerase II, a rate-limiting step in the transcription of a vast number of genes, including many short-lived oncoproteins and survival factors. Cancer cells often exhibit a state of "transcriptional addiction," relying on hyperactive CDK9 to maintain their aggressive phenotype. This dependency makes CDK9 a compelling therapeutic target. This technical guide provides an in-depth exploration of CDK9's biological role in cancer transcription, summarizes key quantitative data, details relevant experimental protocols, and illustrates critical pathways and workflows for researchers, scientists, and drug development professionals.
Introduction to CDK9 and the P-TEFb Complex
Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are essential regulators of the cell cycle and transcription.[1] While some CDKs govern cell cycle progression, others, like CDK9, are primarily involved in regulating gene expression.[2] CDK9 is the catalytic subunit of the P-TEFb complex, which it forms by associating with a regulatory cyclin partner, predominantly Cyclin T1, but also Cyclin T2a, T2b, or Cyclin K.[3][4] Approximately 80% of cellular CDK9 is bound to Cyclin T1.[3]
The activity of the P-TEFb complex is tightly controlled. In an inactive state, it is sequestered within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains the HEXIM1/2 proteins.[5][6] P-TEFb is released from this inhibitory complex by factors such as the bromodomain and extraterminal domain (BET) protein BRD4, which recruits it to chromatin to activate transcription.[5][6] Mammalian cells express two main isoforms of CDK9: a major 42 kDa protein and a minor 55 kDa isoform that contains an N-terminal extension.[3][7] These isoforms have identical phosphorylation patterns but differ in their localization and expression.[3]
The Canonical Role of CDK9 in Transcriptional Regulation
The central function of CDK9 is to overcome promoter-proximal pausing of RNA Polymerase II (Pol II), a major checkpoint in transcription.[2] Shortly after initiation, Pol II often stalls about 20-60 nucleotides downstream of the transcription start site. This pause is mediated by the Negative Elongation Factor (NELF) and the DRB-Sensitivity-Inducing Factor (DSIF).[8][9]
Active P-TEFb is recruited to these paused sites where CDK9 phosphorylates key substrates to trigger productive elongation:
-
The C-Terminal Domain (CTD) of Pol II: CDK9 specifically phosphorylates Serine 2 (Ser2) residues within the heptapeptide repeats (YSPTSPS) of the Pol II CTD.[3][10] This phosphorylation event is a hallmark of elongating polymerase.
-
DSIF: Phosphorylation of the Spt5 subunit of DSIF by CDK9 converts it from a negative to a positive elongation factor.[9][11]
-
NELF: CDK9-mediated phosphorylation of NELF leads to its dissociation from the transcription complex, which is essential for releasing the pause.[8][9]
This series of phosphorylation events effectively releases the Pol II "brake," allowing it to transition into a productive elongation phase and synthesize a full-length mRNA transcript.[12] Beyond elongation, CDK9 activity is also implicated in co-transcriptional processing of nascent transcripts and in transcription termination.[2][13]
Caption: CDK9-mediated phosphorylation of Pol II, DSIF, and NELF releases the paused polymerase.
Dysregulation of CDK9 in Cancer Transcription
Many cancers become dependent on the constant, high-level expression of specific genes for their survival and proliferation—a phenomenon known as transcriptional addiction.[9] These genes often encode short-lived proteins, such as oncoproteins (e.g., MYC) and anti-apoptotic factors (e.g., MCL-1), whose replenishment requires continuous transcriptional output.[1][14] CDK9 is a master regulator of this process, and its dysregulation is frequently observed in both hematological and solid tumors.[1][7]
Key Roles of CDK9 in Cancer:
-
Oncogene Expression: CDK9 is critical for the expression of key driver oncogenes. In over 70% of human cancers where the MYC transcription factor is dysregulated, CDK9 acts as an essential cofactor, facilitating the transcription of MYC's target genes.[9]
-
Super-Enhancer Regulation: Cancers often hijack super-enhancers—large clusters of enhancers—to drive robust expression of lineage-defining oncogenes.[1] These regions are densely occupied by transcription factors and are highly sensitive to the inhibition of transcriptional co-activators, including CDK9.[1] BRD4 plays a key role in recruiting P-TEFb to super-enhancers, creating a feed-forward loop that sustains high oncogene expression.[15]
-
Survival Pathways: CDK9 controls the transcription of crucial anti-apoptotic proteins, particularly MCL-1, a member of the BCL-2 family.[9] By maintaining high levels of MCL-1, cancer cells evade apoptosis. Inhibition of CDK9 leads to a rapid decrease in MCL-1 protein levels, triggering cell death.
The heightened reliance of cancer cells on CDK9 activity makes them more sensitive to its inhibition than normal cells, providing a therapeutic window.[1]
Caption: CDK9 is a central node in oncogenic pathways driven by MYC and super-enhancers.
Data Presentation: Role of CDK9 in Various Cancers
The dysregulation of CDK9 and its downstream pathways is implicated in a wide range of human cancers.
| Cancer Type | Key Oncogenes/Pathways Affected | Therapeutic Implication | References |
| Hematological Malignancies | |||
| Acute Myeloid Leukemia (AML) | MYC, MCL-1, MLL fusion proteins | High sensitivity to CDK9 inhibitors. | [16] |
| Chronic Lymphocytic Leukemia (CLL) | MCL-1 | Inhibition of CDK9/CDK7 decreases MCL-1 levels. | [7] |
| Multiple Myeloma | MYC, MCL-1 | CDK9 inhibitors show pre-clinical efficacy. | [7][14] |
| Diffuse Large B-cell Lymphoma | MYC | High susceptibility to apoptosis upon CDK9 inhibition. | [14] |
| Solid Tumors | |||
| Breast Cancer (TNBC) | MYC, Super-enhancer driven genes | High CDK9 expression correlates with poor survival. | [1] |
| Prostate Cancer | Androgen Receptor (AR), MYC | P-TEFb is activated by AR-regulated enhancer RNAs. | [1] |
| Neuroblastoma | MYCN | CDK9 inhibition suppresses MYCN transcription. | [7][17] |
| Rhabdomyosarcoma | PAX3-FOXO1 fusion protein | Fusion protein recruits P-TEFb to drive oncogenesis. | [7] |
| Melanoma | CDK9 overexpression | CDK7/9 inhibitors reduce proliferation and invasion. | [16] |
CDK9 as a Therapeutic Target
Given its central role in sustaining oncogenic transcription, inhibiting CDK9 has emerged as a promising anti-cancer strategy. The primary approach is the development of small-molecule inhibitors that target the ATP-binding pocket of the kinase.[3]
First-generation compounds like Flavopiridol (Alvocidib) were "pan-CDK" inhibitors with activity against multiple CDKs, leading to significant toxicity and limited clinical success.[14][17] More recent efforts have focused on developing more selective CDK9 inhibitors to improve the therapeutic index.
Data Presentation: Selected CDK9 Inhibitors
| Inhibitor | Selectivity Profile | CDK9 IC50 | Development Stage (Selected Indications) | References |
| Flavopiridol (Alvocidib) | Pan-CDK (CDK1, 2, 4, 6, 7, 9) | ~30 nM | Phase II (AML, CLL) | [3][15] |
| Dinaciclib | Potent inhibitor of CDK1, 2, 5, 9 | ~4 nM | Phase III (CLL) | [1] |
| SNS-032 (BMS-387032) | Selective for CDK2, 7, 9 | ~4 nM | Phase I (CLL, Multiple Myeloma) | [18][19] |
| AZD4573 | Potent and selective CDK9 inhibitor | <5 nM | Phase II (Hematological Malignancies) | [19][20] |
| KB-0742 | Potent and selective CDK9 inhibitor | ~7 nM | Phase II (Solid Tumors, Lymphomas) | [20] |
| AT7519 | Pan-CDK (CDK1, 2, 4, 5, 9) | ~10 nM | Phase II (Mantle Cell Lymphoma, CLL) | [20][21] |
| LY2857785 | Selective for CDK9, CDK8 | 11 nM | Preclinical | [18] |
Note: IC50 values can vary depending on the assay conditions.
Key Experimental Methodologies
Validating the activity and mechanism of CDK9 inhibitors requires a suite of robust biochemical and cell-based assays.
Caption: A typical workflow for the preclinical evaluation of a novel CDK9 inhibitor.
Protocol: CDK9 Kinase Activity Assay (Luminescent ADP-Glo™ Format)
This protocol measures the amount of ADP produced by the kinase reaction, which correlates directly with CDK9 activity.[22][23]
Materials:
-
Recombinant active CDK9/CyclinT1 or CDK9/CyclinK enzyme
-
Kinase substrate (e.g., generic peptide substrate like Cdk7/9tide, or full-length protein like Pol II CTD)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
ATP solution (10 mM stock)
-
Test inhibitor compound, serially diluted in DMSO
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Prepare Kinase Reaction Mix: In the kinase assay buffer, prepare a solution containing the kinase substrate and ATP at 2x the final desired concentration (e.g., final concentration of 10-100 µM ATP).
-
Plate Inhibitor: Add 1-2.5 µL of serially diluted inhibitor or DMSO (vehicle control) to the assay plate wells.
-
Add Enzyme: Dilute the CDK9/CyclinT1 enzyme in kinase assay buffer to a 2x or 4x working concentration. Add 2.5-5 µL to the wells containing the inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of the 2x substrate/ATP mix to each well. The final reaction volume is typically 10-25 µL.
-
Incubate: Cover the plate and incubate at room temperature or 30°C for 60-120 minutes.
-
Stop Reaction & Deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the reaction volume (e.g., 10 µL) to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.
-
Detect ADP: Add a volume of Kinase Detection Reagent equal to the new total volume (e.g., 20 µL) to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Read Luminescence: Measure the luminescent signal using a plate reader. The signal is proportional to the ADP generated and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Cell Viability Assay (Resazurin Reduction Assay)
This protocol assesses the effect of CDK9 inhibitors on the metabolic activity and viability of cancer cells.[21]
Materials:
-
Cancer cell line of interest (e.g., AML, TNBC cell line)
-
Complete cell culture medium
-
CDK9 inhibitor, serially diluted
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well flat-bottomed cell culture plates
-
Fluorescence plate reader (Ex/Em ~544/590 nm)
Procedure:
-
Seed Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treat with Inhibitor: Prepare serial dilutions of the CDK9 inhibitor in complete medium. Add 50-100 µL of the diluted inhibitor to the appropriate wells. Include wells with vehicle control (DMSO-treated) and wells with medium only (blank).
-
Incubate: Return the plate to the incubator for 48-72 hours.
-
Add Resazurin: Add 20 µL of Resazurin solution to each well, including the blank wells.
-
Incubate for Signal Development: Incubate the plate for 2-4 hours. Metabolically active, viable cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Measure Fluorescence: Read the fluorescence at an excitation of ~544 nm and an emission of ~590 nm.
-
Data Analysis:
-
Subtract the average fluorescence value of the blank wells from all other wells.
-
Calculate the relative cell viability for each treatment by normalizing the fluorescence values to the average of the DMSO-treated control wells (set to 100% viability).
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the relative viability against the log of the inhibitor concentration.
-
Protocol: Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines the general steps to determine the occupancy of CDK9 at specific genomic loci, such as the promoters of MYC or MCL-1.
Materials:
-
Cells treated with a CDK9 inhibitor or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing buffers
-
Sonicator or micrococcal nuclease for chromatin fragmentation
-
ChIP-grade anti-CDK9 antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer and Proteinase K
-
Reagents for DNA purification
-
Reagents for qPCR analysis
Procedure:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the nuclei and resuspend in a shearing buffer. Shear the chromatin into fragments of 200-800 bp using sonication.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate a portion of the lysate (saving some as "input" control) overnight at 4°C with either the anti-CDK9 antibody or the IgG control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating with Proteinase K at 65°C for several hours.
-
DNA Purification: Purify the immunoprecipitated DNA (and the input DNA) using spin columns or phenol-chloroform extraction.
-
Analysis (qPCR): Use quantitative PCR (qPCR) with primers specific for the promoter regions of target genes (e.g., MYC, MCL-1) and a negative control region.
-
Data Analysis: Quantify the amount of precipitated DNA in the CDK9 IP and IgG samples. Normalize these values to the input DNA to calculate the percent input. A significant enrichment in the CDK9 IP sample compared to the IgG control indicates CDK9 binding at that locus. Treatment with a CDK9 inhibitor may alter this binding pattern.
Conclusion and Future Directions
CDK9 is a master regulator of transcriptional elongation and a critical node in the oncogenic signaling networks of many cancers. Its role in driving the expression of key survival and proliferation genes makes it an exceptionally attractive target for therapeutic intervention. While early pan-CDK inhibitors showed limited success, the development of more potent and selective CDK9 inhibitors holds significant promise for treating transcriptionally addicted tumors.
Future research will likely focus on several key areas:
-
Combination Therapies: Combining CDK9 inhibitors with other targeted agents, such as BET inhibitors (which block BRD4) or BCL-2 family inhibitors, may produce synergistic anti-tumor effects and overcome resistance mechanisms.[15]
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to CDK9 inhibition is crucial for clinical success. This may include levels of MYC expression, super-enhancer profiles, or specific genetic dependencies.
-
Novel Therapeutic Modalities: Beyond small-molecule inhibitors, the development of CDK9-targeted protein degraders (PROTACs) offers an alternative strategy to ablate CDK9 function, which may provide more sustained and profound anti-tumor activity.[24]
Continued exploration of the complex biology of CDK9 will undoubtedly fuel the development of innovative and effective cancer therapies.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cdk9 regulates a promoter-proximal checkpoint to modulate RNA polymerase II elongation rate in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. embopress.org [embopress.org]
- 14. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 21. Cell viability assays [bio-protocol.org]
- 22. CDK9/CyclinK Kinase Enzyme System Application Note [worldwide.promega.com]
- 23. researchgate.net [researchgate.net]
- 24. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Researcher's Guide to PROTAC CDK9 Degrader-1: A Technical Overview of Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and applying PROTAC CDK9 Degrader-1 in basic research settings. This document provides a detailed overview of the molecule's mechanism of action, key signaling pathways, experimental protocols, and quantitative data to facilitate its effective use in laboratory research.
Introduction to PROTAC Technology and CDK9
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel approach to therapeutic intervention by targeting proteins for degradation. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein from the cell. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in stimulating transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II (RNAP II) and negative elongation factors. Dysregulation of CDK9 activity is implicated in various diseases, including cancer and viral infections, making it an attractive therapeutic target.
This compound: A Specific Tool for CDK9 Elimination
This compound (CAS: 2118356-96-8) is a specific chemical probe designed to induce the selective degradation of CDK9.[1][2][3] It is composed of a ligand that binds to CDK9 and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a flexible linker.[1][2] By hijacking the CRBN E3 ligase complex, this compound effectively targets CDK9 for ubiquitination and subsequent proteasomal degradation.
Mechanism of Action
The mechanism of action for this compound follows the general principle of PROTAC-mediated protein degradation.
Diagram: Mechanism of Action of this compound
Caption: this compound forms a ternary complex with CDK9 and the CRBN E3 ligase, leading to CDK9 ubiquitination and proteasomal degradation.
Quantitative Data for PROTAC CDK9 Degraders
The following tables summarize the in vitro efficacy of various reported PROTAC CDK9 degraders in different cancer cell lines. This data is essential for selecting the appropriate compound and concentration for your research.
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| dCDK9-202 | TC-71 | 3.5 | >99 | |
| PROTAC CDK9 degrader-5 | MV411 (CDK942 isoform) | 100 | N/A | [4] |
| PROTAC CDK9 degrader-5 | MV411 (CDK955 isoform) | 140 | N/A | [4] |
| PROTAC Compound | Cell Line | IC50 (nM) | Citation |
| dCDK9-202 | TC-71 | 8.5 |
Note: Data for "this compound" specifically is limited in the public domain. The data presented here for other named CDK9 degraders can serve as a reference for expected potency.
CDK9 Signaling Pathway
CDK9 is a central node in the regulation of gene transcription. Its degradation can have profound effects on various cellular processes, particularly in cancer cells that are dependent on high levels of transcription of oncogenes like MYC.
Diagram: Simplified CDK9 Signaling Pathway in Transcriptional Regulation
Caption: CDK9, as part of the P-TEFb complex, promotes transcriptional elongation. This compound inhibits this process by targeting CDK9 for degradation.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Western Blot Analysis of CDK9 Degradation
This protocol is for assessing the dose-dependent degradation of CDK9 in a selected cell line.
Materials:
-
Cell line of interest (e.g., HCT116)
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK9, anti-GAPDH or β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) and a DMSO vehicle control for a specified time (e.g., 6 hours).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-GAPDH or β-actin antibody to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a DMSO control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Diagram: Experimental Workflow for this compound Characterization
Caption: A typical in vitro workflow to assess the degradation potency and cytotoxic effects of this compound.
Conclusion
This compound represents a valuable tool for basic research, enabling the specific and efficient removal of CDK9 from cellular systems. This allows for a deeper understanding of the biological roles of CDK9 in various physiological and pathological processes. The protocols and data provided in this guide are intended to facilitate the successful implementation of this technology in your research endeavors. As with any chemical probe, it is crucial to include appropriate controls in all experiments to ensure the observed effects are specifically due to the degradation of the target protein.
References
The Chemical Synthesis of Novel CDK9 PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of novel Proteolysis Targeting Chimeras (PROTACs) for Cyclin-Dependent Kinase 9 (CDK9). CDK9, a key regulator of transcriptional elongation, has emerged as a promising therapeutic target in various cancers. PROTAC technology offers a novel approach to target CDK9 by inducing its degradation through the ubiquitin-proteasome system. This document details the design, synthesis, and evaluation of leading CDK9 PROTACs, providing structured data, in-depth experimental protocols, and visual diagrams of key biological and experimental processes.
Introduction to CDK9 as a Therapeutic Target
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, primarily in association with Cyclin T1.[1][2] This complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), leading to the release of paused RNAP II and promoting transcriptional elongation.[2] Dysregulation of CDK9 activity is a hallmark of various cancers, including hematological malignancies and solid tumors, where it drives the expression of anti-apoptotic proteins and oncogenes.[1][3] Consequently, targeting CDK9 for degradation via the PROTAC strategy presents a compelling therapeutic approach to downregulate these critical cancer-driving genes.[4]
Core Components of CDK9 PROTACs
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The formation of a ternary complex between the PROTAC, CDK9, and an E3 ligase leads to the ubiquitination of CDK9 and its subsequent degradation by the proteasome.[5]
The design and synthesis of effective CDK9 PROTACs involve the careful selection and chemical conjugation of these three elements.
Quantitative Data Summary of Key CDK9 PROTACs
The following tables summarize the in vitro and in vivo activities of several notable CDK9 PROTACs, providing a comparative overview of their potency and efficacy.
Table 1: In Vitro Degradation and Antiproliferative Activity of CDK9 PROTACs
| PROTAC | CDK9 Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| dCDK9-202 | SNS-032 | TX-16 (CRBN) | TC-71 | 3.5 | >99 | 8.5 | [6][7] |
| THAL-SNS-032 | SNS-032 | Thalidomide (CRBN) | MOLT4 | - | - | 50 | [8][9] |
| B03 | BAY-1143572 | Pomalidomide (CRBN) | MV4-11 | Low nM | - | More potent than warhead | [10] |
| CD-5 | iCDK9 | Pomalidomide (CRBN) | Jurkat | - | Significant | - | [11] |
Table 2: In Vivo Activity of dCDK9-202
| Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Mice | TC-71 Xenograft | 10 mg/kg (intravenous) | Effective tumor growth inhibition with no observed toxicity | [6][7] |
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway and PROTAC Mechanism of Action
The following diagram illustrates the role of the CDK9/Cyclin T1 complex in transcriptional elongation and how a CDK9 PROTAC induces its degradation.
Caption: CDK9/Cyclin T1 phosphorylates RNAP II, promoting transcription. A CDK9 PROTAC forms a ternary complex with CDK9 and an E3 ligase, leading to ubiquitination and proteasomal degradation of CDK9.
General Experimental Workflow for CDK9 PROTAC Synthesis and Evaluation
The development of a novel CDK9 PROTAC follows a structured workflow from initial design to in vivo testing.
Caption: A streamlined workflow for the discovery and development of novel CDK9 PROTACs, from initial design to a preclinical candidate.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis of key CDK9 PROTACs and relevant biological assays.
General Chemical Synthesis of a CDK9 PROTAC (dCDK9-202)
The synthesis of dCDK9-202 involves the preparation of a functionalized CDK9 inhibitor (based on SNS-032), a functionalized CRBN ligand (TX-16), and their subsequent conjugation via a linker.[6]
Materials and Reagents:
-
Starting materials for SNS-032 and TX-16 synthesis
-
Linker precursors with appropriate functional groups (e.g., carboxylic acid, amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (HPLC, column chromatography)
Step-by-Step Procedure:
-
Synthesis of Functionalized CDK9 Inhibitor (SNS-032 derivative):
-
Synthesize the core SNS-032 structure according to established literature methods.
-
Introduce a reactive handle for linker attachment, typically an amine or carboxylic acid, at a solvent-exposed region of the molecule. For SNS-032, this is often on the piperidine ring.[12]
-
-
Synthesis of Functionalized E3 Ligase Ligand (TX-16 derivative):
-
Synthesize the TX-16 ligand based on published procedures.
-
Incorporate a complementary reactive group for linker conjugation.
-
-
Linker Synthesis and Conjugation:
-
Synthesize a linker of desired length and composition (e.g., PEG-based, alkyl chain) with orthogonal protecting groups if necessary.
-
Method A (Convergent Synthesis): Couple the functionalized CDK9 inhibitor to one end of the linker and the functionalized E3 ligase ligand to the other end in a stepwise manner.
-
Method B (Stepwise Elongation): Attach the linker to either the CDK9 inhibitor or the E3 ligase ligand first, followed by deprotection and coupling with the other component.
-
-
Final Deprotection and Purification:
-
Remove any remaining protecting groups under appropriate conditions (e.g., TFA for Boc groups).
-
Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity (>95%).
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
-
Western Blotting for CDK9 Degradation
This protocol is used to assess the ability of a PROTAC to induce the degradation of CDK9 in a cellular context.
Materials and Reagents:
-
Cancer cell line of interest (e.g., TC-71, MV4-11)
-
CDK9 PROTAC and controls (e.g., warhead alone, inactive epimer)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-CDK9, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Step-by-Step Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the CDK9 PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include vehicle (DMSO) and negative controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software to determine the percentage of CDK9 degradation relative to the vehicle control.
-
Conclusion and Future Directions
The development of CDK9 PROTACs represents a promising frontier in cancer therapy. The ability to induce the degradation of this key transcriptional regulator offers a powerful alternative to traditional inhibition, with the potential for enhanced selectivity and a more durable response. The data and protocols presented in this guide highlight the significant progress made in this field, exemplified by potent degraders such as dCDK9-202.
Future research will likely focus on:
-
Expanding the repertoire of E3 ligase ligands: Exploring novel E3 ligases may lead to PROTACs with improved tissue-specificity and safety profiles.
-
Optimizing linker design: Fine-tuning the length, rigidity, and composition of the linker can significantly impact the stability and efficacy of the ternary complex.
-
Overcoming resistance mechanisms: Investigating potential mechanisms of resistance to CDK9 degradation will be crucial for the long-term clinical success of these agents.
This technical guide serves as a foundational resource for researchers dedicated to advancing the chemical synthesis and biological evaluation of novel CDK9 PROTACs, with the ultimate goal of translating these innovative molecules into effective cancer therapeutics.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medkoo.com [medkoo.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis of PROTAC molecule and new target KAT6A identification of CDK9 inhibitor iCDK9 [ccspublishing.org.cn]
- 12. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Ternary Complex Formation of PROTAC CDK9 Degrader-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a detailed technical overview of the core mechanism of action for PROTAC CDK9 Degrader-1, focusing on the critical formation of the ternary complex. Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated target in various cancers. This compound offers a novel approach to target CDK9 by inducing its degradation rather than simple inhibition.[1][2]
This document outlines the fundamental principles of PROTAC-mediated degradation, detailed experimental protocols for characterizing the formation and functional consequences of the CDK9-PROTAC-E3 ligase ternary complex, and a summary of key quantitative data.
Mechanism of Action: The Ternary Complex
The cornerstone of PROTAC efficacy lies in its ability to form a ternary complex, bringing a target protein and an E3 ubiquitin ligase into close proximity. This compound is a heterobifunctional molecule featuring a ligand that binds to CDK9 and another that recruits an E3 ligase, most commonly Cereblon (CRBN).[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of CDK9. The resulting polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome.[3] This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can engage another target protein.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for CDK9 degraders, providing a comparative overview of their biochemical and cellular activities.
Table 1: Cellular Degradation Potency of CDK9 PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound (Compound 3) | HCT116 | ~10,000 - 20,000 | ~65 | [4] |
| B03 | MV4-11 | 7.62 | >90 | [5] |
| dCDK9-202 | TC-71 | 3.5 | >99 | [6] |
| THAL-SNS-032 | HeLa | 166 | N/A | [7] |
| PROTAC CDK9 degrader-6 | MV411 | 100 (CDK9_42), 140 (CDK9_55) | >90 | [8] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Inhibitory Activity of CDK9 PROTACs and Precursors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| TB003 | CDK9 | 5 | Kinase Assay | [9] |
| TB008 | CDK9 | 3.5 | Kinase Assay | [9] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. The following sections provide comprehensive protocols for key experiments.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for potent protein degradation. Several biophysical techniques can be employed to characterize the binding affinities and kinetics of this interaction.
SPR is a label-free technique used to measure the kinetics of binding events in real-time.
Protocol:
-
Immobilization: Covalently immobilize recombinant human Cereblon (CRBN) E3 ligase onto a CM5 sensor chip via amine coupling.
-
Binary Binding: To determine the binding affinity of this compound to CRBN, inject serial dilutions of the PROTAC over the sensor surface.
-
Ternary Complex Formation: To measure the formation of the ternary complex, pre-incubate a constant, saturating concentration of recombinant human CDK9/Cyclin T1 with serial dilutions of this compound. Inject these mixtures over the CRBN-functionalized surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cooperativity Calculation: Cooperativity (α) is calculated as the ratio of the KD of the binary interaction (PROTAC to CRBN) to the KD of the ternary interaction (PROTAC + CDK9 to CRBN). An α value greater than 1 indicates positive cooperativity.
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Dialyze purified recombinant CDK9/Cyclin T1 and CRBN proteins extensively against the same buffer to minimize buffer mismatch effects. Dissolve this compound in the final dialysis buffer.
-
Binary Titrations:
-
To measure PROTAC binding to CDK9, titrate the PROTAC solution into the sample cell containing CDK9/Cyclin T1.
-
To measure PROTAC binding to CRBN, titrate the PROTAC solution into the sample cell containing CRBN.
-
-
Ternary Complex Titration: To characterize the ternary complex, saturate the CRBN protein with the PROTAC by pre-mixing them in a defined molar ratio (e.g., 1:1.5) and titrate this complex into the sample cell containing CDK9/Cyclin T1.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.
AlphaLISA is a bead-based immunoassay that can be used to detect and quantify the formation of the ternary complex in a high-throughput format.
Protocol:
-
Reagent Preparation: Use a GST-tagged CDK9/Cyclin T1 and a FLAG-tagged CRBN. The this compound is used as the bridging molecule.
-
Assay Procedure:
-
Incubate GST-CDK9/Cyclin T1, FLAG-CRBN, and varying concentrations of this compound in an assay buffer.
-
Add AlphaLISA Glutathione Donor beads and anti-FLAG Acceptor beads.
-
-
Signal Detection: In the presence of the ternary complex, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which activates the Acceptor beads, leading to light emission at 615 nm. The intensity of the light signal is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the EC50 for ternary complex formation.
Cellular CDK9 Degradation Assay
This assay quantifies the reduction of endogenous CDK9 levels in cells upon treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate human cancer cells (e.g., HCT116) and allow them to adhere. Treat the cells with a dose-response of this compound for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDK9 signal to the loading control to determine the percentage of CDK9 degradation relative to a vehicle-treated control. Calculate the DC50 and Dmax values from the dose-response curves.
Ubiquitination Assay
This assay confirms that the degradation of CDK9 is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment: Treat cells with this compound for a time point that precedes significant degradation (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. Dilute the lysates and immunoprecipitate CDK9 using an anti-CDK9 antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated CDK9.
This is a live-cell, real-time assay to monitor the ubiquitination of a target protein.
Protocol:
-
Cell Line Engineering: Use CRISPR/Cas9 to insert a HiBiT tag at the endogenous locus of the CDK9 gene in a cell line stably expressing LgBiT. Transfect these cells to express a HaloTag®-Ubiquitin fusion protein.
-
Assay Procedure:
-
Add a fluorescent HaloTag® ligand and a NanoLuc® substrate to the cells.
-
Treat the cells with this compound.
-
-
Signal Detection: PROTAC-induced ubiquitination of HiBiT-CDK9 by HaloTag®-Ubiquitin brings the NanoLuc® donor and the HaloTag® acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured over time.
-
Data Analysis: An increase in the BRET signal indicates an increase in CDK9 ubiquitination.
Conclusion
The formation of a stable and cooperative ternary complex between CDK9, this compound, and an E3 ligase is the critical initiating event in the targeted degradation of CDK9. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the binding kinetics, cellular degradation efficiency, and mechanism of action of this and other CDK9-targeting PROTACs. A thorough understanding of these parameters is essential for the rational design and optimization of next-generation protein degraders for therapeutic applications.
References
- 1. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. mdpi.com [mdpi.com]
The Role of Cyclin-Dependent Kinase 9 (CDK9) as a Therapeutic Target in Oncology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology due to its central role in regulating transcriptional elongation of key oncogenes and anti-apoptotic proteins. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9-mediated phosphorylation of RNA Polymerase II is a pivotal step in the expression of short-lived proteins, such as MYC and Mcl-1, upon which many cancers are dependent for their survival and proliferation. This guide provides a comprehensive technical overview of CDK9 as a therapeutic target, including its signaling pathways, quantitative data on inhibitors, and detailed experimental protocols relevant to drug discovery and development.
The Core Biology of CDK9 in Cancer
CDK9 is a serine/threonine kinase that, in partnership with its regulatory cyclin partners (primarily Cyclin T1, T2a, T2b, or Cyclin K), forms the active P-TEFb complex.[1] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which releases it from promoter-proximal pausing and allows for productive transcriptional elongation.[2] This process is critical for the transcription of a multitude of genes, but cancer cells are particularly reliant on efficient transcription of genes encoding proteins with short half-lives that drive oncogenesis and suppress apoptosis.[3]
Dysregulation of CDK9 activity has been observed in a wide range of hematological and solid tumors, often correlating with poor prognosis.[4] This addiction to CDK9-mediated transcription makes it an attractive target for therapeutic intervention. Inhibition of CDK9 leads to a rapid decrease in the levels of oncoproteins like MYC and anti-apoptotic proteins such as Mcl-1, thereby inducing cell cycle arrest and apoptosis in cancer cells.[3][5]
Key Signaling Pathways Involving CDK9
The activity of CDK9 is tightly regulated within the cell. In its inactive state, P-TEFb is sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains HEXIM1/2.[6] Upon cellular signaling, P-TEFb is released from this complex and recruited to gene promoters by transcription factors and co-activators, most notably the bromodomain and extraterminal (BET) family protein BRD4.[7]
CDK9 Activation and Transcriptional Regulation Pathway:
Caption: General overview of CDK9 activation and its role in transcriptional regulation.
The BRD4-CDK9-MYC Axis:
A critical oncogenic signaling axis involves the interplay between BRD4, CDK9, and the MYC proto-oncogene. BRD4, through its bromodomains, binds to acetylated histones at super-enhancers, which are genomic regions densely occupied by transcription factors that drive the expression of key oncogenes, including MYC. BRD4 then recruits P-TEFb to these super-enhancers, leading to robust MYC transcription.[1][7] This creates a positive feedback loop in many cancers, where high levels of MYC further drive proliferation.
Caption: The BRD4-CDK9-MYC signaling axis in cancer.
CDK9 Regulation of Mcl-1 and Apoptosis:
The anti-apoptotic protein Mcl-1 is a member of the BCL-2 family and has a very short half-life, making its continuous replenishment through transcription essential for cancer cell survival. CDK9-mediated transcription is critical for maintaining high levels of Mcl-1.[3][5] Inhibition of CDK9 leads to a rapid decline in Mcl-1 protein levels, which in turn sensitizes cancer cells to apoptosis.
References
- 1. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Measuring CDK9 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a significant therapeutic target in various diseases, including cancer. The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), has provided a novel strategy to eliminate CDK9 protein rather than just inhibiting its kinase activity. This document provides a detailed protocol for measuring the degradation of CDK9 in cultured cells using Western blotting, a fundamental and widely used technique for protein analysis.
Signaling Pathway: PROTAC-Mediated CDK9 Degradation
The targeted degradation of CDK9 by a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A PROTAC is a heterobifunctional molecule with one end that binds to the target protein (CDK9) and the other end that recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate CDK9, marking it for recognition and subsequent degradation by the 26S proteasome.
Caption: PROTAC-mediated degradation of CDK9.
Experimental Workflow
The overall workflow for measuring CDK9 degradation by Western blot involves treating cells with a CDK9 degrader, preparing cell lysates, quantifying protein concentration, separating proteins by size, transferring them to a membrane, and finally, detecting CDK9 and a loading control with specific antibodies.
Caption: Western blot workflow for CDK9 degradation.
Quantitative Data Summary
The following tables summarize quantitative data on CDK9 degradation from published studies. The degradation is typically measured as a percentage decrease relative to a vehicle control.
Table 1: Dose-Dependent Degradation of CDK9
| Degrader Compound | Cell Line | Concentration (µM) | CDK9 Degradation (%) | Reference |
| Degrader 3 | HCT116 | 10 | ~56% | [1] |
| Degrader 3 | HCT116 | 20 | ~65% | [1] |
| LL-CDK9-12 | 22RV1 | 0.362 (DC50) | 50% | [2] |
| THAL-SNS-032 | MOLT4 | 0.250 | Significant | [3] |
| TB003 | Malme-3M | 1 | Time-dependent decrease | [4][5] |
| PROTAC CDK9 degrader-5 | MV4-11 | 0.10 (DC50 for 42kDa isoform) | 50% | [6] |
| PROTAC CDK9 degrader-5 | MV4-11 | 0.14 (DC50 for 55kDa isoform) | 50% | [6] |
Table 2: Time-Dependent Degradation of CDK9
| Degrader Compound | Cell Line | Time (hours) | CDK9 Degradation | Reference |
| THAL-SNS-032 | MOLT4 | 2 | Most depleted protein | [3] |
| THAL-SNS-032 | MOLT4 | 6 | Significant degradation | [3] |
| THAL-SNS-032 (washout) | MOLT4 | 12 (post-washout) | Partial rebound | [3] |
| THAL-SNS-032 (washout) | MOLT4 | 36 (post-washout) | Return to baseline | [3] |
| PROTAC CDK9 degrader-5 | MV4-11 | 1-6 | Time-dependent decrease | [6] |
| TB003 | NCI-H358 | 6 | Concentration-dependent decrease | [7] |
Experimental Protocols
Cell Culture and Treatment
-
Culture your cells of interest (e.g., HCT116, MOLT4, 22RV1) in the appropriate medium and conditions until they reach the desired confluency (typically 70-80%).[8]
-
Treat the cells with the CDK9 degrader compound at various concentrations and for different time points as required by the experimental design. Include a vehicle-only control (e.g., DMSO).
Cell Lysis
-
After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[8][10] A common RIPA buffer recipe is:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS[11]
-
-
For adherent cells, use a cell scraper to collect the cell lysate. For suspension cells, pellet the cells by centrifugation before adding the lysis buffer.[9]
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[12]
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[10][12]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[4][13]
-
Prepare a standard curve using the provided bovine serum albumin (BSA) standards.
-
Based on the calculated concentrations, normalize all samples to the same protein concentration by adding lysis buffer. An optimal concentration is typically 1-5 mg/mL.[9]
Sample Preparation for SDS-PAGE
-
To a calculated volume of each lysate (containing equal amounts of protein, e.g., 20-30 µg), add 4X or 6X Laemmli sample buffer. A standard 2X Laemmli buffer contains SDS and a reducing agent like β-mercaptoethanol or DTT.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[14]
-
Briefly centrifuge the samples to pellet any remaining debris.
SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Prepare or purchase a polyacrylamide gel of an appropriate percentage to resolve CDK9 (which has isoforms around 42 kDa and 55 kDa).[15] A 10% or 12% gel is generally suitable.
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer.
-
Load the prepared protein samples and a molecular weight marker into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[1]
Protein Transfer
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer. A typical transfer buffer contains Tris, glycine, and methanol.[16]
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.[16]
-
Place the sandwich in the transfer apparatus and perform the transfer. This can be done using a wet (tank) or semi-dry transfer system.[17] For wet transfer, a common condition is 100V for 1 hour at 4°C.[17]
Blocking
-
After transfer, rinse the membrane briefly with deionized water or TBST (Tris-buffered saline with 0.1% Tween-20).
-
To prevent non-specific antibody binding, incubate the membrane in a blocking buffer for 1 hour at room temperature with gentle agitation.[18] Common blocking buffers are 5% non-fat dry milk or 5% BSA in TBST.[18] The choice may depend on the primary antibody; for phospho-specific antibodies, BSA is often preferred.[18]
Antibody Incubation
-
Primary Antibody:
-
Dilute the primary antibody against CDK9 in blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[15]
-
Also, probe a separate membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across lanes.
-
-
Washing:
-
The next day, remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[15]
-
-
Secondary Antibody:
-
Dilute the HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[19]
-
-
Final Washes:
-
Wash the membrane three to five times for 5-10 minutes each with TBST.[19]
-
Chemiluminescent Detection
-
Prepare the enhanced chemiluminescence (ECL) working solution by mixing the reagents according to the manufacturer's protocol.[20]
-
Incubate the membrane in the ECL solution for 1-5 minutes.[21]
-
Drain the excess reagent and place the membrane in a plastic sheet protector or wrap.
-
Expose the membrane to X-ray film or use a digital imaging system to capture the chemiluminescent signal.[20]
Data Analysis and Quantification
-
Develop the film or acquire the digital image of the Western blot.
-
Perform densitometric analysis using software such as ImageJ.
-
Quantify the band intensity for CDK9 and the corresponding loading control in each lane.[22]
-
Normalize the CDK9 band intensity to the intensity of the loading control for each sample.
-
Calculate the percentage of CDK9 degradation in the treated samples relative to the vehicle-treated control.
References
- 1. SDS-PAGE Protocol | Rockland [rockland.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pierce BCA Protein Assay Protocol [protocols.io]
- 8. nsjbio.com [nsjbio.com]
- 9. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 10. sysy.com [sysy.com]
- 11. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 12. bio-rad.com [bio-rad.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. static.igem.org [static.igem.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bosterbio.com [bosterbio.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. ECL Western Blotting Substrate Protocol [promega.com]
- 21. med.upenn.edu [med.upenn.edu]
- 22. bio-rad.com [bio-rad.com]
Application Notes and Protocols for PROTAC CDK9 Degrader-1
Determining Cell Viability Following Treatment with PROTAC CDK9 Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a selective degrader of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1][2][3] By inducing the degradation of CDK9, this PROTAC (Proteolysis Targeting Chimera) disrupts cellular processes that are often dysregulated in cancer, making it a promising therapeutic agent.[4][5][6] This document provides detailed protocols for assessing the effect of this compound on cell viability using common laboratory assays.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[7][8][9] this compound specifically utilizes the Cereblon (CRBN) E3 ligase to target CDK9 for degradation.[7][10]
Signaling Pathway
The mechanism of action for this compound involves the formation of a ternary complex between CDK9, the PROTAC molecule, and the E3 ubiquitin ligase Cereblon. This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome. The degradation of CDK9 leads to the inhibition of transcriptional elongation, which can induce apoptosis in cancer cells dependent on CDK9 activity.[7][8][11]
This compound Mechanism of Action
Experimental Protocols
Several assays can be employed to measure cell viability. The choice of assay depends on the specific research question and the cell type being studied. Below are detailed protocols for three common cell viability assays: CellTiter-Glo® Luminescent Cell Viability Assay, MTT Assay, and Caspase-Glo® 3/7 Assay.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[12][13]
Materials:
-
This compound
-
Cell line of interest (e.g., HCT116)[10]
-
Appropriate cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[12][15]
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[13][14]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13][14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13][16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14][16]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][16]
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[17][18]
Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium
-
Clear 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17][19]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[18][19]
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a clear 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired treatment duration.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, or until purple precipitate is visible.[20]
-
Solubilization: Add 100-150 µL of solubilization solution to each well.[18][19]
-
Shaking: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[17][19]
-
Data Acquisition: Read the absorbance at 570-590 nm using a microplate spectrophotometer.[17]
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key effectors of apoptosis.[21][22] An increase in caspase 3/7 activity is an indicator of apoptosis induction.
Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the CellTiter-Glo® protocol, using a white-walled plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[23]
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability.
Cell Viability Assay Workflow
Data Presentation
Quantitative data from cell viability assays are typically presented in tables to facilitate comparison between different concentrations of the PROTAC and control treatments. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a key metric derived from this data.
Table 1: Cell Viability (as % of Control) after Treatment with this compound
| Concentration (nM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 95 ± 4.5 | 98 ± 3.9 |
| 10 | 78 ± 6.1 | 85 ± 5.5 |
| 100 | 52 ± 3.8 | 60 ± 4.2 |
| 1000 | 15 ± 2.9 | 25 ± 3.1 |
| IC50 (nM) | ~100 | ~150 |
Table 2: Apoptosis Induction (Caspase 3/7 Activity) after Treatment with this compound
| Concentration (nM) | Fold Change in Caspase 3/7 Activity (vs. Control) |
| 0 (Vehicle) | 1.0 |
| 10 | 1.5 ± 0.2 |
| 100 | 3.2 ± 0.4 |
| 1000 | 8.5 ± 0.9 |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the cell line, treatment duration, and other experimental conditions.
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to assess the efficacy of this compound in reducing cell viability and inducing apoptosis. The choice of assay should be tailored to the specific experimental goals. Consistent execution of these protocols will yield reliable and reproducible data, which is crucial for the evaluation of this promising therapeutic candidate.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. musechem.com [musechem.com]
- 4. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 13. ch.promega.com [ch.promega.com]
- 14. OUH - Protocols [ous-research.no]
- 15. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 16. promega.com [promega.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. cyrusbio.com.tw [cyrusbio.com.tw]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 22. ulab360.com [ulab360.com]
- 23. promega.com [promega.com]
Application Note: High-Throughput Identification of Resistance Mechanisms to PROTAC CDK9 Degrader-1 using a Genome-Wide CRISPR-Cas9 Screen
For Research Use Only.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation. It forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling productive transcription of downstream genes.[1][2] Dysregulation of CDK9 activity is a hallmark of various cancers, where it drives the expression of key oncogenes and anti-apoptotic proteins, making it a compelling target for cancer therapy.[1][3]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins via the ubiquitin-proteasome system.[4][5] PROTAC CDK9 Degrader-1 is a heterobifunctional molecule that selectively targets CDK9 for degradation by recruiting an E3 ubiquitin ligase.[6][7] While PROTACs offer several advantages over traditional inhibitors, including the potential to overcome resistance mechanisms, acquired resistance to PROTACs can still emerge.[8][9]
This application note provides a comprehensive protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to systematically identify genes whose loss confers resistance to this compound. Understanding these resistance mechanisms is crucial for developing effective combination therapies and next-generation degraders.
Quantitative Data Summary
A genome-wide CRISPR-Cas9 screen was performed in a cancer cell line sensitive to this compound to identify genes that, when knocked out, lead to drug resistance. The following table summarizes the top candidate genes identified from the screen. The data presented here is a representative example of typical results from such a screen.
| Gene Symbol | Gene Name | Log2 Fold Change (Enrichment) | p-value | False Discovery Rate (FDR) |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 5.8 | 1.2e-8 | 2.5e-7 |
| CUL4B | Cullin 4B | 4.5 | 3.4e-7 | 4.1e-6 |
| DDB1 | Damage Specific DNA Binding Protein 1 | 4.2 | 8.9e-7 | 9.5e-6 |
| RBX1 | Ring-Box 1 | 3.9 | 1.5e-6 | 1.8e-5 |
| CRBN | Cereblon | 3.5 | 5.6e-6 | 6.2e-5 |
| CDK9 | Cyclin Dependent Kinase 9 (L156F mutant) | 3.2 | 9.8e-6 | 1.1e-4 |
| MDM2 | MDM2 Proto-Oncogene | 2.8 | 2.3e-5 | 2.5e-4 |
Signaling Pathways and Experimental Workflows
CDK9-Mediated Transcriptional Elongation Pathway
Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNA Polymerase II and negative elongation factors (NELF/DSIF) to promote transcriptional elongation.
This compound Mechanism of Action
References
- 1. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-genome CRISPR Screening of stably expressing Cas9 Cancer Organoid Lines [protocols.io]
- 4. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Analyze CRISPR Screen Data to Find Targets? | Ubigene [ubigene.us]
- 8. frontiersin.org [frontiersin.org]
- 9. communities.springernature.com [communities.springernature.com]
Application Note: Quantifying Apoptosis Induced by PROTAC CDK9 Degrader-1 using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1][2][3] These heterobifunctional molecules work by recruiting a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This approach offers a powerful alternative to traditional small-molecule inhibitors.
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.[4][5] As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates RNA Polymerase II, a critical step for the expression of many genes, including those encoding short-lived anti-apoptotic proteins like Mcl-1 and c-Myc.[6][7][8] Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive therapeutic target.[7][9]
PROTAC CDK9 Degrader-1 is a selective, cereblon (CRBN)-recruiting PROTAC designed to induce the degradation of CDK9.[1][10][11] By eliminating CDK9, this degrader is expected to suppress the transcription of key survival genes and induce apoptosis in cancer cells.[9][12] This application note provides a detailed protocol for quantifying apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Principle of the Assay
This method relies on two key principles: the mechanism of PROTAC-induced protein degradation and the detection of apoptotic markers.
-
PROTAC Mechanism: this compound forms a ternary complex with CDK9 and the E3 ubiquitin ligase cereblon.[1] This proximity induces the poly-ubiquitination of CDK9, marking it for destruction by the 26S proteasome. The resulting depletion of CDK9 halts transcriptional elongation of pro-survival genes, tipping the cellular balance towards apoptosis.
-
Apoptosis Detection: The Annexin V/PI assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[13][14]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that binds with high affinity to PS in the presence of calcium, allowing for the identification of early apoptotic cells.[14][16]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[15] In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and stain the cell's nucleus.[13]
-
By using both stains, the cell population can be resolved into three or four distinct groups:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of this compound inducing apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HCT116, MV4-11)
-
Culture Medium: As recommended for the chosen cell line
-
This compound (e.g., MedChemExpress, HY-111545)
-
Vehicle Control: DMSO
-
Positive Control (optional): Staurosporine or another known apoptosis inducer
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow Cytometer
-
Microcentrifuge
-
Flow cytometry tubes
Protocol
This protocol is adapted from standard procedures for Annexin V/PI staining.[14][15][16][17]
1. Cell Seeding and Treatment a. Seed cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment (e.g., 1 x 10⁶ cells in a 6-well plate). b. Allow cells to adhere and grow for 24 hours. c. Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (DMSO) and an optional positive control. d. Treat the cells with the desired concentrations of the degrader and controls. Incubate for the chosen time period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting a. For adherent cells: Carefully collect the culture medium from each well, as it contains apoptotic cells that may have detached. Transfer to a labeled centrifuge tube. b. Wash the adherent cells once with PBS, then add Trypsin-EDTA to detach the cells. c. Once detached, neutralize the trypsin with serum-containing medium and combine these cells with the supernatant collected in step 2a. d. For suspension cells: Gently collect the cells from the culture flask/plate and transfer them to a labeled centrifuge tube. e. Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant.
3. Staining a. Wash the cell pellet twice with cold PBS, centrifuging at 500 x g for 5 minutes after each wash. b. Prepare 1X Annexin-binding buffer by diluting the 10X stock with deionized water. c. Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[15] d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the 100 µL of cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
4. Flow Cytometry Analysis a. After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[16] Do not wash the cells. b. Keep the samples on ice and protected from light. Analyze the cells by flow cytometry as soon as possible (ideally within 1 hour). c. Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly. d. Acquire data for at least 10,000 events per sample.
Data Presentation and Interpretation
The data from the flow cytometer can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants (Q):
-
Q3 (Lower-Left): Live cells (Annexin V- / PI-)
-
Q4 (Lower-Right): Early apoptotic cells (Annexin V+ / PI-)
-
Q2 (Upper-Right): Late apoptotic or necrotic cells (Annexin V+ / PI+)
-
Q1 (Upper-Left): Necrotic/damaged cells (Annexin V- / PI+)
The percentage of cells in each quadrant is quantified. The results can be summarized in a table for clear comparison.
Table 1: Apoptosis Analysis of HCT116 Cells Treated with this compound for 48 Hours
| Treatment | Concentration (µM) | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) |
| Vehicle Control | 0 (DMSO) | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| This compound | 0.1 | 82.1 ± 3.5 | 10.2 ± 1.5 | 7.7 ± 1.1 |
| This compound | 0.5 | 55.7 ± 4.2 | 25.8 ± 2.9 | 18.5 ± 2.3 |
| This compound | 2.5 | 21.3 ± 3.8 | 41.5 ± 4.1 | 37.2 ± 3.5 |
| Staurosporine | 1 | 15.2 ± 2.9 | 30.1 ± 3.3 | 54.7 ± 4.0 |
(Note: Data are representative examples and should be generated experimentally. Values are presented as mean ± standard deviation for n=3 replicates.)
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 5. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 8. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Determining the Efficacy and Potency of PROTAC CDK9 Degrader-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, mediating the degradation of specific proteins of interest rather than simply inhibiting their enzymatic activity. PROTAC CDK9 Degrader-1 is a heterobifunctional molecule designed to selectively target Cyclin-Dependent Kinase 9 (CDK9) for ubiquitination and subsequent proteasomal degradation. CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Its dysregulation is implicated in various malignancies, making it a compelling target for therapeutic intervention.
These application notes provide a comprehensive overview and detailed protocols for the characterization of this compound, focusing on the determination of its half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50).
Data Presentation: Efficacy and Potency of CDK9 Degraders
While specific, peer-reviewed DC50 and IC50 values for the commercially available "this compound" are not extensively published, data for other well-characterized CDK9 PROTACs can serve as a valuable reference for experimental design and data interpretation. The following tables summarize the degradation and inhibitory activities of several notable CDK9 degraders.
Table 1: DC50 Values of Various PROTAC CDK9 Degraders
| PROTAC Compound Name | DC50 (nM) | Cell Line | Notes |
| CDK9 degrader-1 (Compound AZ-9) | 407.3 | HCT116 | An ATG101-recruiting selective CDK9 degrader.[1] |
| PROTAC CDK2/9 Degrader-1 | 33 | PC-3 | A potent dual degrader of CDK2 and CDK9.[2][3] |
| CP-07 | 43 | 22RV1 | A potent and selective PROTAC CDK9 degrader. |
| dCDK9-202 | 3.5 | TC-71 | A highly potent and selective PROTAC CDK9 degrader.[4] |
| B03 | 7.62 | MV4-11 | A potent and selective PROTAC CDK9 degrader.[5][6] |
| KI-CDK9d-32 | 0.89 | MOLT-4 | A sub-nanomolar degrader of CDK9.[7] |
Table 2: IC50 Values of Various PROTAC CDK9 Degraders and Inhibitors
| Compound Name | IC50 (nM) | Assay Type/Cell Line | Target(s) |
| PROTAC CDK2/9 Degrader-1 | 14.50 | Kinase Assay | CDK9 |
| CP-07 | 62 | 22RV1 Cell Proliferation | CDK9 |
| dCDK9-202 | 8.5 | TC-71 Cell Viability | CDK9 |
| TB003 | 5 | Kinase Assay | CDK9 |
| TB008 | 3.5 | Kinase Assay | CDK9 |
| Atuveciclib (BAY-1143572) | 13 | Kinase Assay (low ATP) | CDK9 |
| KB-0742 | 6 | Kinase Assay (10 µM ATP) | CDK9 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
CDK9 Signaling Pathway
Caption: The CDK9 signaling pathway illustrating its role in transcriptional elongation.
Experimental Workflow for DC50 Determination
Caption: A generalized workflow for determining the DC50 of a PROTAC.
Experimental Workflow for IC50 Determination
Caption: Workflows for determining the IC50 via cell-based or biochemical assays.
Experimental Protocols
The following are detailed, generalized protocols for determining the DC50 and IC50 of this compound. These should be optimized based on the specific cell line and experimental conditions.
Protocol 1: Determination of DC50 by Western Blot
Objective: To determine the concentration of this compound required to degrade 50% of the total cellular CDK9 protein.
Materials:
-
This compound
-
Cell line of interest (e.g., HCT116, MOLM-13, 22RV1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the degrader.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to determine the optimal degradation time.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay according to the manufacturer's instructions.
-
Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the proteins to a nitrocellulose or PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Incubate the membrane with ECL substrate and visualize the bands using an imaging system. k. Strip the membrane and re-probe with an anti-loading control antibody or use a separate gel.
-
Data Analysis: a. Quantify the band intensities for CDK9 and the loading control using image analysis software (e.g., ImageJ). b. Normalize the CDK9 band intensity to the corresponding loading control band intensity for each sample. c. Calculate the percentage of CDK9 remaining relative to the vehicle-treated control. d. Plot the percentage of CDK9 remaining against the log concentration of this compound. e. Fit the data to a four-parameter logistic regression curve to determine the DC50 value.
Protocol 2: Determination of IC50 by Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth or viability by 50%.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Calculate the percentage of cell viability relative to the vehicle-treated control (100% viability). c. Plot the percentage of cell viability against the log concentration of this compound. d. Fit the data to a four-parameter logistic regression curve to determine the IC50 value.
Conclusion
The provided application notes and protocols offer a robust framework for the characterization of this compound. By determining the DC50 and IC50 values, researchers can quantitatively assess the efficacy and potency of this molecule, enabling informed decisions in drug discovery and development programs. It is imperative to perform these experiments with appropriate controls and to optimize the protocols for the specific biological systems under investigation. The illustrative data from other CDK9 degraders serve as a useful benchmark for these evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC CDK2/9 Degrader-1 | CDK2/9 Degrader | DC Chemicals [dcchemicals.com]
- 4. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Identifying and Minimizing Off-Target Effects of CDK9 Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of CDK9 degraders.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with CDK9 degraders?
A1: CDK9 degraders, such as PROTACs, are designed for high selectivity. However, off-target effects can still occur and broadly fall into two categories:
-
Degradation of other kinases: Due to sequence and structural similarities, degraders targeting CDK9 may also induce the degradation of other cyclin-dependent kinases (CDKs) or unrelated kinases.
-
"Off-target" effects of the E3 ligase binder: The small molecule that recruits the E3 ligase (e.g., pomalidomide for Cereblon) can have its own biological activity, including the degradation of endogenous substrates of that E3 ligase, often zinc-finger transcription factors.[1]
Q2: How can I experimentally assess the selectivity of my CDK9 degrader?
A2: A multi-pronged approach is recommended to assess the selectivity of your CDK9 degrader:
-
Global Proteomics: Unbiased mass spectrometry-based proteomics is the gold standard for identifying off-target degradation events across the entire proteome.[2][3][4] This can reveal unexpected off-targets that may not be predicted.
-
Targeted Proteomics/Western Blotting: This method is used to quantify the levels of specific proteins of interest, such as other CDK family members, to confirm or rule out suspected off-target degradation.[5]
-
Kinase Profiling: In vitro kinase assays against a broad panel of kinases can identify off-target inhibition, which is a distinct effect from degradation but can still contribute to the cellular phenotype.
Q3: What is the difference between off-target degradation and off-target inhibition?
A3: It is crucial to distinguish between these two effects:
-
Off-target degradation: The degrader induces the ubiquitination and subsequent proteasomal degradation of a protein other than the intended target (CDK9). This leads to a decrease in the total protein level.
-
Off-target inhibition: The degrader binds to the active site of another kinase and inhibits its enzymatic activity without causing its degradation. The protein levels of the off-target kinase remain unchanged.
Both can contribute to the observed cellular phenotype and should be investigated.
Q4: How can I minimize off-target effects during the design of a CDK9 degrader?
A4: Minimizing off-target effects starts with the rational design of the degrader molecule:
-
Highly Selective CDK9 Ligand: The warhead that binds to CDK9 should have high intrinsic selectivity for CDK9 over other kinases.
-
Linker Optimization: The length and composition of the linker connecting the CDK9 binder to the E3 ligase binder are critical for forming a stable and productive ternary complex (CDK9-degrader-E3 ligase) while avoiding the formation of off-target ternary complexes.[6]
-
E3 Ligase Ligand Choice: While pomalidomide and its analogs are commonly used, exploring different E3 ligase recruiters may alter the off-target profile. Modifications to the E3 ligase binder can also reduce off-target effects.[1]
Troubleshooting Guides
Problem 1: My CDK9 degrader shows significant degradation of other CDKs in my Western blot analysis.
| Possible Cause | Troubleshooting Step |
| Poorly selective CDK9 binder ("warhead") | - Synthesize a control compound with a modification in the warhead that ablates CDK9 binding but retains the E3 ligase binder and linker. This will help differentiate between warhead-driven and E3-ligase-binder-driven off-target effects. - Perform a kinase screen to assess the inhibitory activity of the warhead alone against a panel of kinases. |
| Suboptimal linker | - Synthesize a series of degraders with varying linker lengths and compositions to identify a linker that promotes a more selective ternary complex with CDK9.[6] |
| Cell line-specific expression of related kinases | - Perform your experiments in multiple cell lines with different expression profiles of CDK family members to determine if the off-target effect is context-dependent. |
Problem 2: I'm observing a strong cellular phenotype (e.g., apoptosis, cell cycle arrest) that seems disproportionate to the level of CDK9 degradation.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | - Perform a comprehensive kinase inhibition assay (kinome scan) with your degrader to identify any off-target inhibitory activities. - Synthesize a non-degrading control molecule (e.g., by modifying the E3 ligase binder) to assess the phenotypic effects of kinase inhibition alone. |
| Degradation of a critical non-kinase off-target | - Conduct global proteomic analysis (e.g., by mass spectrometry) to identify any unexpected proteins that are degraded upon treatment with your compound.[2][3] |
| Disruption of CDK9's scaffolding function | - The degradation of CDK9 may disrupt protein complexes, leading to effects beyond the inhibition of its kinase activity. This is an inherent consequence of degradation and highlights a key difference between degraders and inhibitors. |
Problem 3: My global proteomics experiment has identified several potential off-target proteins. How do I validate them?
| Possible Cause | Troubleshooting Step |
| False positives from the proteomics analysis | - Validate the degradation of the top candidates using a targeted method like Western blotting or targeted mass spectrometry.[5] Use multiple antibodies for Western blotting if available. |
| Indirect effects of CDK9 degradation | - Perform a time-course experiment. Direct off-targets should be degraded with similar kinetics to CDK9. Proteins whose levels change at later time points are more likely to be indirect effects. - Use a catalytically dead version of your degrader (if applicable) or a CDK9 inhibitor to see if the changes in the potential off-target are dependent on CDK9 degradation or just inhibition. |
| "Hook effect" or other artifacts of the proteomics workflow | - Consult with a proteomics specialist to review your experimental design and data analysis. Ensure that appropriate controls were included and that the data was properly normalized. |
Quantitative Data Summary
Table 1: Selectivity of Exemplary CDK9 Degraders
| Compound | Modality | Potency (IC50/DC50) | Fold Selectivity vs. Other CDKs | Reference |
| TB003 | CDK9 degrader | 5 nM (IC50) | >200 (vs. CDK1, CDK2, CDK7) | [7][8] |
| TB008 | CDK9 degrader | 3.5 nM (IC50) | >500 (vs. CDK1, CDK2, CDK4, CDK5, CDK7) | [7][8] |
| THAL-SNS-032 | CDK9 degrader | Induces rapid degradation | Selective for CDK9 degradation over other SNS-032 targets (CDK2, CDK7) | [5][9] |
Note: IC50 values refer to inhibitory concentration, while DC50 refers to the concentration for 50% degradation. Selectivity is often presented as a fold-difference in potency against off-targets.
Experimental Protocols
Protocol 1: Western Blotting for Off-Target Analysis of CDK9 Degraders
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response of the CDK9 degrader and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay or similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK9, suspected off-target CDKs (e.g., CDK2, CDK7, CDK12), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Protocol 2: Global Proteomics Workflow for Off-Target Identification
-
Sample Preparation:
-
Treat cells with the CDK9 degrader and a vehicle control.
-
Lyse cells and quantify protein concentration as described in the Western blotting protocol.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin overnight.
-
-
Peptide Cleanup and Labeling (Optional):
-
Clean up the peptides using a solid-phase extraction method.
-
For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT) or analyzed using label-free quantification.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins from the MS/MS data.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.
-
Filter the results to identify proteins that are significantly downregulated, as these are potential off-targets of degradation.
-
Visualizations
Caption: CDK9 signaling in transcription and mechanism of action of a CDK9 degrader.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sapient.bio [sapient.bio]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Targeted Protein Degraders | Bruker [bruker.com]
- 5. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. preprints.org [preprints.org]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
PROTAC CDK9 Degrader-1 In Vitro Stability Technical Support Center
Welcome to the technical support center for assessing the in vitro stability of PROTAC CDK9 Degrader-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule designed to selectively target Cyclin-Dependent Kinase 9 (CDK9) for degradation. It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag CDK9 with ubiquitin, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic removal of CDK9 from the cell.
Q2: What are the key in vitro assays to assess the stability and activity of this compound?
A2: The key in vitro assays include:
-
Western Blotting: To confirm dose- and time-dependent degradation of CDK9.
-
Metabolic Stability Assays: Using liver microsomes to determine the intrinsic clearance and half-life of the PROTAC.
-
Plasma Stability Assays: To evaluate the stability of the PROTAC in plasma.
-
Ternary Complex Formation Assays: To confirm the formation of the PROTAC-CDK9-E3 ligase complex.
-
Cell Viability Assays: To assess the cytotoxic effects of CDK9 degradation.
-
Off-Target Analysis: To evaluate the selectivity of the PROTAC and identify unintended protein degradation.[1][2]
Q3: What is the "hook effect" in the context of PROTACs?
A3: The hook effect is a phenomenon observed with PROTACs where the degradation efficiency decreases at high concentrations of the degrader.[3][4] This occurs because at excessive concentrations, the PROTAC can form binary complexes with either the target protein (CDK9) or the E3 ligase, but not the productive ternary complex required for degradation.[3][5] Characterizing the hook effect is crucial for determining the optimal concentration range for experiments.[6]
Troubleshooting Guides
Western Blotting for CDK9 Degradation
Problem: No degradation of CDK9 is observed.
-
Possible Cause 1: Ineffective PROTAC Concentration.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal degradation concentration (DC50).
-
-
Possible Cause 2: Insufficient Treatment Time.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal time point for maximal degradation. Some PROTACs may require longer incubation times to achieve significant degradation.
-
-
Possible Cause 3: Poor Cell Permeability.
-
Solution: While challenging to address without modifying the molecule, ensure that the PROTAC is properly solubilized in a vehicle like DMSO before adding to the cell culture media. Consider using a different cell line that may have better uptake.
-
-
Possible Cause 4: Issues with the Ternary Complex Formation.
-
Solution: The linker length and composition are critical for stable ternary complex formation.[7] If possible, test analogs of the PROTAC with different linkers. Also, ensure the chosen cell line expresses the necessary E3 ligase (e.g., Cereblon or VHL).
-
-
Possible Cause 5: Technical Issues with Western Blot.
-
Solution: Refer to the general Western blot troubleshooting section below.
-
Problem: Inconsistent or variable CDK9 degradation between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Ensure cells are seeded at a consistent density and are in the logarithmic growth phase during treatment. Cell confluency can affect experimental outcomes.
-
-
Possible Cause 2: Variability in PROTAC Preparation.
-
Solution: Prepare fresh dilutions of the PROTAC for each experiment from a concentrated stock solution. Ensure the stock solution is stored correctly to avoid degradation.
-
-
Possible Cause 3: Inconsistent Protein Loading.
-
Solution: Accurately quantify total protein concentration using a BCA or Bradford assay before loading samples. Always include a loading control (e.g., GAPDH, β-actin, or Tubulin) on your Western blot to normalize for loading differences.
-
General Western Blot Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient antibody concentration. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[8] |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for CDK9.[9] | |
| Poor antibody quality. | Ensure the primary antibody is validated for Western blotting and is specific for CDK9. Check the antibody datasheet for recommended dilutions and conditions. | |
| High Background | Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[8] |
| Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody.[8] | |
| Insufficient washing. | Increase the number and duration of washes between antibody incubations. | |
| Non-Specific Bands | Primary antibody is not specific enough. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation during sample preparation. | Add protease inhibitors to the lysis buffer and keep samples on ice.[10] | |
| Uneven or "Smiling" Bands | Issues with gel polymerization. | Ensure the gel is properly prepared and has polymerized completely. |
| High voltage during electrophoresis. | Run the gel at a lower voltage for a longer period.[10][11] |
Experimental Protocols
Protocol 1: Western Blot for CDK9 Degradation
This protocol outlines the steps to assess the degradation of CDK9 in a cell line (e.g., HCT116) following treatment with this compound.[12][13][14]
Materials:
-
HCT116 cells
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CDK9
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against CDK9 overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading. Quantify the band intensities using image analysis software (e.g., ImageJ) to determine the percentage of CDK9 degradation relative to the vehicle control.
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
This protocol is for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound using human liver microsomes.[15][16][17][18]
Materials:
-
This compound
-
Human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of this compound in phosphate buffer. Thaw the human liver microsomes on ice.
-
Incubation: In a 96-well plate, combine the PROTAC solution, liver microsomes, and phosphate buffer. Pre-incubate the plate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Quantitative Data Summary
Table 1: Degradation Potency of Various PROTAC CDK9 Degraders
| Degrader | Cell Line | DC50 | Dmax | Reference |
| This compound | HCT116 | Not specified | >65% at 20 µM | [19] |
| B03 | MV4-11 | 7.6 nM | >95% | [7] |
| F3 (dual CDK2/9 degrader) | PC-3 | 33 nM (for CDK9) | Not specified | [4] |
| dCDK9-202 | TC-71 | 3.5 nM | >99% | [20] |
| PROTAC CDK9 degrader-5 | MV411 | 0.10 µM (CDK942), 0.14 µM (CDK955) | >90% | [1] |
| PROTAC CDK9 degrader-6 | MV411 | 0.10 µM (CDK942), 0.14 µM (CDK955) | >90% | [2] |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting logic for no CDK9 degradation.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. marinbio.com [marinbio.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterize Your PROTAC Hook Effect With Flexible And In-Solution Affinity Measurements For Results You Can Trust [drugdiscoveryonline.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. mttlab.eu [mttlab.eu]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for CDK9
Welcome to the technical support center for CDK9 Western blotting. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the detection of CDK9 by Western blot.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific problems you might be facing with your CDK9 Western blot experiments.
Problem 1: Weak or No CDK9 Signal
Question: I am not seeing any bands, or the bands for CDK9 are very faint. What could be the cause?
Possible Causes and Solutions:
-
Insufficient Protein Load: CDK9 may be expressed at low levels in your cells or tissue.
-
Poor Antibody Performance: The primary antibody may not be optimal or may have lost activity.
-
Recommendation:
-
Ensure your primary antibody is validated for Western blotting and is specific for CDK9.[3][4]
-
Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[2]
-
Always use freshly diluted antibodies, as pre-diluted antibodies can lose activity.[1]
-
Check the antibody's expiration date and storage conditions.[2]
-
-
-
Inefficient Protein Transfer: The transfer of CDK9 from the gel to the membrane may be incomplete.
-
Recommendation: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Also, check your transfer buffer composition and the transfer time/voltage.
-
-
Protein Degradation: CDK9 can be degraded by proteases during sample preparation.[5][6]
-
Recommendation: Always use fresh samples and add a protease inhibitor cocktail to your lysis buffer.[1]
-
-
Suboptimal Detection: The detection reagents may be expired or not sensitive enough.
-
Recommendation: Use fresh substrate and consider using an enhanced chemiluminescence (ECL) kit. Increase the exposure time if necessary.[2]
-
Problem 2: Multiple Bands or Unexpected Molecular Weight
Question: I am seeing multiple bands, or the band for CDK9 is not at the expected molecular weight. Why is this happening?
Possible Causes and Solutions:
-
CDK9 Isoforms: CDK9 has two main isoforms: a more abundant 42 kDa isoform and a less abundant 55 kDa isoform with an N-terminal extension.[7][8] Your antibody may be detecting both.
-
Recommendation: Check the antibody datasheet to see if it is known to detect both isoforms.[9]
-
-
Post-Translational Modifications (PTMs): CDK9 undergoes several PTMs, such as phosphorylation and acetylation, which can cause shifts in its molecular weight.[10][11][12]
-
Recommendation: To confirm if a band shift is due to phosphorylation, you can treat your lysate with a phosphatase (e.g., lambda phosphatase or calf intestinal phosphatase) before running the gel. A downward shift in the band after treatment would indicate phosphorylation.[9]
-
-
Non-Specific Antibody Binding: The primary or secondary antibody may be binding to other proteins.
-
Protein Degradation: Smaller bands below the expected size could be degradation products of CDK9.[5][15]
-
Recommendation: Ensure proper sample handling with the inclusion of protease inhibitors.[1]
-
Problem 3: High Background on the Blot
Question: My blot has a high background, making it difficult to see the specific CDK9 bands. How can I reduce the background?
Possible Causes and Solutions:
-
Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.
-
Recommendation: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and ensure the blocking agent is fresh.[16]
-
-
High Antibody Concentration: The concentration of the primary or secondary antibody may be too high.
-
Recommendation: Perform a titration experiment to determine the optimal antibody concentration.[13]
-
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies.
-
Recommendation: Increase the number of washes (at least three times for 5-10 minutes each) and the volume of washing buffer (TBST).[1]
-
-
Contamination: Contamination of buffers or equipment can lead to a speckled background.
-
Recommendation: Use fresh, filtered buffers and clean equipment.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of CDK9?
A1: CDK9 has two main isoforms. The most commonly observed isoform has a molecular weight of approximately 42 kDa. A less abundant, larger isoform of about 55 kDa also exists.[7][8] Post-translational modifications can cause slight variations in the observed molecular weight.
Q2: What are good positive and negative controls for a CDK9 Western blot?
A2:
-
Positive Controls: Cell lines known to express CDK9, such as HeLa, 293T, Jurkat, and NIH/3T3, are excellent positive controls.[3][17] Always check the antibody datasheet for specific recommendations.[18]
-
Negative Controls: Lysates from CDK9 knockout (KO) or knockdown (siRNA) cells are the best negative controls to verify antibody specificity.[3] If these are not available, you can use a cell line known to have very low or no CDK9 expression, which can sometimes be found by consulting databases like GeneCards or the Human Protein Atlas.
Q3: Which type of antibody (monoclonal or polyclonal) is better for detecting CDK9?
A3: Both monoclonal and polyclonal antibodies can be effective for detecting CDK9. Monoclonal antibodies generally offer higher specificity and batch-to-batch consistency.[14] Polyclonal antibodies can sometimes provide a stronger signal as they recognize multiple epitopes. The choice depends on the specific application and the validation data for the antibody. Several rabbit monoclonal and polyclonal antibodies for CDK9 have been validated for Western blotting.[3][7]
Q4: Can I reuse my diluted CDK9 antibody?
A4: It is generally not recommended to reuse diluted antibodies. The antibody is less stable after dilution, and the buffer can be prone to microbial contamination, which can affect the performance and lead to inconsistent results.[1] For optimal and reproducible results, always use a freshly diluted antibody for each experiment.
Data Presentation
Table 1: Recommended Antibody Dilutions for CDK9 Western Blot
| Antibody Type | Manufacturer | Catalog Number | Recommended Dilution | Reference |
| Rabbit Monoclonal | Abcam | ab239364 | 1:1000 | |
| Rabbit Monoclonal | Cell Signaling Technology | #2316 | 1:1000 | [19] |
| Rabbit Polyclonal | Novus Biologicals | NB120-10874 | 1:500 - 1:3000 | [17] |
| Rabbit Monoclonal | Thermo Fisher Scientific | MA5-14912 | 1:1000 | [20] |
Note: Optimal dilutions should be determined experimentally by the end-user.
Table 2: Common Gel Percentages for CDK9 Detection
| CDK9 Isoform | Molecular Weight (kDa) | Recommended Acrylamide % (SDS-PAGE) |
| Short Isoform | ~42 | 10-12% |
| Long Isoform | ~55 | 10% |
Experimental Protocols
Detailed Protocol for CDK9 Western Blotting
-
Sample Preparation (Cell Lysates):
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or another suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-50 µg of protein per lane into a 10% or 12% polyacrylamide gel.
-
Include a pre-stained molecular weight marker.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
A wet transfer system is commonly used (e.g., 100 V for 60-90 minutes at 4°C). Ensure the transfer sandwich is assembled correctly to avoid air bubbles.
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
Destain with TBST.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary CDK9 antibody in the blocking buffer at the recommended concentration (see Table 1).
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in the blocking buffer.
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Mandatory Visualizations
Caption: CDK9 signaling pathway in transcriptional elongation.
Caption: General workflow for CDK9 Western blotting.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Anti-Cdk9 Antibody [ARC0527] (A81021) | Antibodies.com [antibodies.com]
- 4. mouse Cdk9 antibody | antibody review based on formal publications [labome.com]
- 5. Degradation of CDK9 by Ubiquitin E3 Ligase STUB1 Regulates P-TEFb Level and Its Functions for Global Target Gene Expression within Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK9 (C12F7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-CDK9 (Thr186) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phosphorylation of CDK9 at Ser175 Enhances HIV Transcription and Is a Marker of Activated P-TEFb in CD4+ T Lymphocytes | PLOS Pathogens [journals.plos.org]
- 11. Phosphorylation of CDK9 at Ser175 Enhances HIV Transcription and Is a Marker of Activated P-TEFb in CD4+ T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of P-TEFb Elongation Complex Activity by CDK9 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 15. biorxiv.org [biorxiv.org]
- 16. bosterbio.com [bosterbio.com]
- 17. Cdk9 Antibody - BSA Free (NB120-10874): Novus Biologicals [novusbio.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. CDK9 Monoclonal Antibody (K.513.1) (MA5-14912) [thermofisher.com]
Technical Support Center: Enhancing In Vivo Bioavailability of PROTAC CDK9 Degrader-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with PROTAC CDK9 Degrader-1 in vivo.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the in vivo bioavailability of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no detectable plasma exposure after oral administration. | Poor aqueous solubility of the PROTAC.[1][2][3] | 1. Formulation Optimization: Prepare an amorphous solid dispersion (ASD) or a lipid-based formulation like a self-nanoemulsifying drug delivery system (SNEDDS).2. Co-administration with Food: Administer the PROTAC with a high-fat meal to improve solubilization and absorption.[2][4] |
| Low permeability across the intestinal membrane.[2][5] | 1. Chemical Modification (if feasible): If in the design phase, consider optimizing the linker by replacing PEG linkers with phenyl rings or introducing intramolecular hydrogen bonds to reduce polarity and molecular size.[5] 2. Use of Permeation Enhancers: Co-administer with pharmaceutically acceptable permeation enhancers (requires careful toxicological evaluation). | |
| High first-pass metabolism in the liver and/or gut wall.[5] | 1. Prodrug Strategy: Synthesize a prodrug version of the PROTAC by masking metabolically labile sites.[4][5] 2. Route of Administration: Switch to an administration route that bypasses the liver, such as intravenous (IV) or intraperitoneal (IP) injection, to establish a baseline for systemic exposure. | |
| High variability in plasma concentrations between subjects. | Inconsistent food intake affecting absorption. | Standardize feeding protocols. For oral gavage, ensure animals are fasted for a consistent period before and after dosing, or consistently administer with food.[2][4] |
| Formulation instability leading to precipitation. | Ensure the formulation is homogenous and stable throughout the duration of the study. Conduct pre-dosing stability tests of the formulation under experimental conditions. | |
| Rapid clearance from plasma after IV administration. | High metabolic clearance or rapid excretion. | 1. Linker Modification: Modify the linker to block sites of metabolic attack.[5] 2. PEGylation: While potentially increasing molecular weight, PEGylation of the linker can sometimes shield the molecule from metabolic enzymes and reduce renal clearance. |
| Degrader shows good in vitro potency but limited in vivo efficacy. | Insufficient tumor penetration or accumulation. | 1. Enhanced Permeability and Retention (EPR) Effect: For tumor models, consider nanoparticle-based delivery systems to leverage the EPR effect.[6] 2. Pharmacodynamic (PD) Analysis: Measure the concentration of the degrader and the level of CDK9 protein directly in the tumor tissue to assess target engagement.[7] |
| "Hook Effect" at high concentrations.[1][8] | The formation of binary complexes (PROTAC-CDK9 or PROTAC-E3 ligase) can be more favorable than the productive ternary complex at high concentrations, leading to reduced degradation.[8] Perform a dose-response study to identify the optimal concentration range for degradation in vivo. |
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: What is the first step I should take if I observe poor oral bioavailability with my this compound?
A1: The initial and often most impactful step is to optimize the formulation. Due to their high molecular weight and lipophilicity, PROTACs frequently exhibit poor aqueous solubility, which is a major barrier to oral absorption.[1][3] We recommend exploring amorphous solid dispersions (ASDs) or lipid-based formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). These techniques can significantly enhance the solubility and dissolution rate in the gastrointestinal tract.[9][10][11]
Q2: Can I simply dissolve my PROTAC in corn oil for oral administration?
A2: While simple oil-based solutions can sometimes be effective for lipophilic compounds, their success with PROTACs can be limited. The complex structure of PROTACs may not lead to sufficient solubility or stable dispersion in simple oils. A more robust approach is to use a lipid-based formulation system that includes surfactants and co-solvents to create a fine emulsion or nanoemulsion upon contact with gastrointestinal fluids, thereby improving absorption.
Q3: Is intravenous (IV) administration a good alternative to oral dosing?
A3: IV administration is an excellent way to bypass the challenges of oral absorption and first-pass metabolism, ensuring 100% bioavailability in the systemic circulation.[8] This is often used in early-stage in vivo studies to confirm that the PROTAC can engage its target and exert a pharmacological effect when systemic exposure is guaranteed. It also provides essential pharmacokinetic parameters like clearance and volume of distribution. However, for clinical translation, an oral formulation is often preferred.
Chemical and Biological Strategies
Q4: How does linker chemistry impact the in vivo bioavailability of a PROTAC?
A4: The linker is a critical component that influences many properties of the PROTAC beyond simply connecting the two ligands. Strategies to improve bioavailability through linker modification include:
-
Reducing Polarity: Replacing polar linkers like PEGs with more rigid, hydrophobic linkers such as phenyl rings can improve cell permeability.[5]
-
Improving Metabolic Stability: Introducing cyclic structures or altering the attachment points of the linker can block sites of metabolism.[5]
-
Promoting Intramolecular Hydrogen Bonds: This can induce a more compact, "ball-like" conformation that masks polar surfaces and reduces the molecule's size, enhancing its ability to cross cell membranes.[5]
Q5: What is a prodrug strategy and how can it be applied to PROTACs?
A5: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For PROTACs, a common strategy is to add a lipophilic group to a key functional moiety, like the Cereblon (CRBN) ligand, to improve its absorption.[4][5] This modification can enhance permeability, and once absorbed, the modifying group is cleaved by enzymes to release the active PROTAC. This approach has been shown to significantly improve the oral bioavailability of some PROTACs.[12]
Experimental Design and Data Interpretation
Q6: How can I confirm that my PROTAC is reaching the target tissue and degrading CDK9 in vivo?
A6: It is crucial to perform pharmacodynamic (PD) studies in parallel with pharmacokinetic (PK) analysis. This involves collecting the tissue of interest (e.g., tumor) at various time points after administration and measuring both the concentration of the PROTAC (PK) and the levels of the target protein, CDK9 (PD), typically by Western blot or mass spectrometry.[7] This will confirm target engagement and degradation in the relevant biological compartment.
Q7: I see CDK9 degradation in vivo, but the anti-tumor effect is minimal. What could be the reason?
A7: Several factors could contribute to this:
-
Insufficient Duration of Degradation: The degradation of CDK9 may not be sustained long enough to induce a significant anti-tumor response. Time-course PD studies are needed to assess the duration of target knockdown.
-
Tumor Heterogeneity: The tumor may contain cell populations that are not dependent on CDK9 for survival.
-
Compensatory Mechanisms: The cancer cells might activate alternative signaling pathways to overcome the loss of CDK9.
-
Scaffolding Function: Even at low levels, the remaining CDK9 might have a non-catalytic scaffolding function that is sufficient to maintain cell viability. It has been suggested that degradation is more effective than simple inhibition at disrupting both the enzymatic and scaffolding functions of CDK9.[13]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for representative PROTAC CDK9 degraders.
Table 1: In Vitro Degradation Potency of Selected CDK9 PROTACs
| Degrader | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase Ligand | Reference |
| Compound 29 | MDA-MB-231 | 3.94 | 96 | Not Specified | [14][15] |
| dCDK9-202 | TC-71 | 3.5 | >99 | TX-16 (CRBN) | [7][16] |
| B03 | MV4-11 | 7.6 | Not Specified | Pomalidomide (CRBN) | [17][18] |
| PROTAC CDK9 Degrader-6 | MV411 | 100 (CDK9₄₂) | Not Specified | Not Specified | [18] |
| 140 (CDK9₅₅) |
DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum percentage of degradation.
Table 2: In Vivo Pharmacokinetic Parameters of Selected PROTACs
| PROTAC | Species | Route | Oral Bioavailability (F%) | T₁/₂ (h) | Key Finding | Reference |
| Compound 29 | Mouse | Oral | Favorable | Not Specified | First orally bioavailable CDK9 degrader for TNBC. | [14][15] |
| B03 | Mouse | IV | Not Applicable | >1.3 | Showed acceptable PK properties and in vivo CDK9 degradation. | [17][18] |
| CDK2 Degrader 37 | Rat, Dog, Monkey | Oral | 12-21% | Moderate | Example of achieving oral bioavailability for a CDK degrader. | [12] |
| CDK Degrader Prodrug | Not Specified | Oral | 68% (from <1%) | Not Specified | Prodrug strategy dramatically improved oral bioavailability. | [12] |
T₁/₂: Half-life.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) Formulation for Oral Gavage
This protocol describes a solvent evaporation method to prepare an ASD, which can enhance the solubility of a poorly water-soluble compound like this compound.
Materials:
-
This compound
-
Polymer (e.g., HPMCAS, PVP VA64, Soluplus®)
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture)
-
Mortar and pestle
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Vehicle for suspension (e.g., 0.5% methylcellulose in water)
Methodology:
-
Solubilization: Weigh the desired amounts of this compound and the selected polymer (e.g., at a 1:3 or 1:9 drug-to-polymer ratio). Dissolve both completely in a minimal amount of the volatile organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.
-
Drying: Scrape the solid film from the flask. Further dry the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Milling: Gently grind the dried ASD into a fine, uniform powder using a mortar and pestle.
-
Vehicle Suspension: On the day of the experiment, weigh the required amount of the ASD powder and suspend it in the vehicle (e.g., 0.5% methylcellulose) to the desired final concentration (e.g., 1 mg/mL). Ensure the suspension is homogenous by vortexing and/or sonicating before administration.
Protocol 2: In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Study in Mice
This protocol outlines a basic study design to evaluate the PK and PD of this compound in a mouse tumor xenograft model.
Materials:
-
Tumor-bearing mice (e.g., NOD-SCID mice with MDA-MB-231 xenografts)
-
This compound formulation (from Protocol 1 or other)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Anesthesia
-
Surgical tools for tissue collection
-
Processing reagents (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Analytical equipment (LC-MS/MS for PK, Western blot apparatus for PD)
Methodology:
-
Animal Dosing: Acclimatize the tumor-bearing mice. Administer a single dose of the this compound formulation via the desired route (e.g., oral gavage at 10 mg/kg). Include a vehicle-treated control group.
-
Sample Collection: At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours post-dose), collect samples from a subset of animals (n=3-4 per time point).
-
PK Samples: Collect blood via cardiac puncture or tail vein into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C until analysis.
-
PD Samples: Immediately after blood collection, euthanize the mice and excise the tumors. Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
-
PK Analysis: Extract the PROTAC from the plasma samples and analyze the concentration using a validated LC-MS/MS method. Calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂).
-
PD Analysis: Homogenize the frozen tumor tissues in lysis buffer. Determine the total protein concentration. Perform Western blot analysis to quantify the levels of CDK9, downstream markers (e.g., p-RPB1, Mcl-1), and a loading control (e.g., GAPDH or β-actin).
-
Data Interpretation: Correlate the plasma/tumor concentration of the degrader (PK) with the extent and duration of CDK9 degradation (PD).
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to target protein degradation.
Simplified CDK9 Signaling Pathway in Transcription
Caption: CDK9's role in transcriptional elongation and its targeting by a PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enabling Formulation Technology for Insoluble Compounds Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]
- 12. Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing the Hook Effect in PROTAC CDK9 Degrader Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC-mediated degradation of Cyclin-Dependent Kinase 9 (CDK9).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC CDK9 degrader assays?
A1: The hook effect is a phenomenon observed in PROTAC dose-response assays where the degradation of the target protein, CDK9, decreases at high PROTAC concentrations after reaching a maximum degradation level at an optimal concentration.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve.[1]
Q2: What causes the hook effect with PROTAC CDK9 degraders?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. For effective degradation, a ternary complex consisting of the PROTAC, the CDK9 target protein, and an E3 ubiquitin ligase must form. However, at excessive concentrations, the PROTAC can independently bind to either CDK9 or the E3 ligase, forming binary complexes (PROTAC-CDK9 or PROTAC-E3 ligase). These binary complexes are unable to bring the target and the ligase together, thus inhibiting the formation of the productive ternary complex and reducing degradation efficiency.
Q3: How can the hook effect impact the interpretation of my experimental results?
A3: The hook effect can lead to misleading interpretations of your PROTAC's efficacy. If you only test at high concentrations, you might incorrectly conclude that your PROTAC is inactive or has low potency, when in fact it is highly effective at lower concentrations. Therefore, it is crucial to perform a full dose-response analysis to identify the optimal concentration for maximal degradation and to observe the potential hook effect.
Q4: Besides the hook effect, what are other common issues encountered in PROTAC CDK9 degrader assays?
A4: Researchers may encounter several other challenges, including:
-
Poor PROTAC solubility: Due to their often high molecular weight and lipophilicity, PROTACs can have poor aqueous solubility, which can affect their delivery and effective concentration in cell-based assays.
-
Low cell permeability: The physicochemical properties of PROTACs can also limit their ability to cross the cell membrane, resulting in low intracellular concentrations.
-
Off-target effects: The warhead and E3 ligase binder components of the PROTAC can have their own off-target activities, which should be assessed. Additionally, at high concentrations, the PROTAC-E3 ligase binary complex could potentially recruit and degrade other proteins.
-
Cell line-dependent variability: The expression levels of the target protein (CDK9) and the specific E3 ligase can vary between different cell lines, leading to differences in degradation efficiency.
Troubleshooting Guides
Issue 1: Observation of a Hook Effect (Decreased Degradation at High Concentrations)
| Possible Cause | Troubleshooting Steps |
| Formation of non-productive binary complexes at high PROTAC concentrations. | 1. Perform a wide dose-response curve: Test a broad range of PROTAC concentrations, typically from picomolar to high micromolar, to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins. 2. Kinetic analysis: Perform time-course experiments at different concentrations to understand the dynamics of degradation and ternary complex formation. 3. Ternary complex formation assays: Use techniques like co-immunoprecipitation or proximity-based assays (e.g., FRET, BRET) to directly measure the formation of the CDK9-PROTAC-E3 ligase ternary complex at different PROTAC concentrations. |
Issue 2: No or Weak CDK9 Degradation Observed
| Possible Cause | Troubleshooting Steps |
| Poor PROTAC solubility or permeability. | 1. Check PROTAC solubility: Ensure the PROTAC is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in cell culture medium. 2. Optimize delivery: Consider using formulation strategies or delivery agents to improve solubility and cell uptake. 3. Measure intracellular concentration: If possible, use analytical methods like LC-MS/MS to quantify the intracellular concentration of the PROTAC. |
| Inactive PROTAC or incorrect experimental setup. | 1. Confirm PROTAC integrity: Verify the chemical structure and purity of the PROTAC. 2. Optimize incubation time: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration for CDK9 degradation. 3. Use appropriate controls: Include a negative control (e.g., an inactive epimer of the PROTAC or a PROTAC with a mutated E3 ligase binder) and a positive control (a known CDK9 degrader). |
| Low E3 ligase expression in the cell line. | 1. Assess E3 ligase expression: Check the expression level of the recruited E3 ligase (e.g., Cereblon, VHL) in your cell line by Western blot or qPCR. 2. Choose a different cell line: Select a cell line with higher expression of the relevant E3 ligase. |
| Inefficient ternary complex formation. | 1. Modify the linker: The length and composition of the PROTAC linker are critical for optimal ternary complex formation. Synthesize and test analogs with different linkers. 2. Biophysical characterization: Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to study the binding affinities of the PROTAC to both CDK9 and the E3 ligase, and the cooperativity of ternary complex formation. |
Issue 3: High Background or Non-Specific Bands in Western Blot
| Possible Cause | Troubleshooting Steps |
| Suboptimal antibody concentration or quality. | 1. Titrate primary and secondary antibodies: Determine the optimal antibody concentrations to maximize signal-to-noise ratio. 2. Use a highly specific primary antibody: Validate the specificity of your CDK9 antibody. Consider using a monoclonal antibody for higher specificity. |
| Insufficient blocking or washing. | 1. Optimize blocking: Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST). 2. Increase washing steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| Contamination or issues with reagents. | 1. Use fresh buffers and reagents. 2. Filter blocking buffer if it contains particulates. |
Data Presentation
The following tables summarize hypothetical quantitative data from CDK9 degrader assays to illustrate the hook effect.
Table 1: Dose-Response of CDK9 Degrader A in HEK293 Cells
| PROTAC A Conc. (nM) | % CDK9 Degradation (Dmax) | DC50 (nM) |
| 1 | 25% | \multirow{6}{*}{15} |
| 10 | 85% | |
| 50 | 95% | |
| 100 | 90% | |
| 500 | 60% | |
| 1000 | 40% |
Table 2: Dose-Response of CDK9 Degrader B in MOLM-13 Cells
| PROTAC B Conc. (nM) | % CDK9 Degradation (Dmax) | DC50 (nM) |
| 0.1 | 15% | \multirow{6}{*}{5} |
| 1 | 70% | |
| 10 | 98% | |
| 50 | 80% | |
| 200 | 55% | |
| 500 | 30% |
Experimental Protocols
Western Blotting Protocol for CDK9 Degradation
-
Cell Lysis:
-
Treat cells with varying concentrations of the CDK9 PROTAC degrader for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 (e.g., Cell Signaling Technology, #2316) overnight at 4°C.[3]
-
Incubate the membrane with a loading control antibody (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.[4][5][6][7][8]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CDK9 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of CDK9 degradation relative to the vehicle-treated control.
-
Visualizations
Caption: Simplified CDK9 signaling pathway in transcriptional regulation.
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of selective mono or dual PROTAC degrader probe of CDK isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 (C12F7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]
- 5. Loading Control Antibodies | Thermo Fisher Scientific - BE [thermofisher.com]
- 6. Loading Control Antibodies | Antibodies.com [antibodies.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
strategies to reduce toxicity of PROTAC CDK9 Degrader-1
Welcome to the technical support center for PROTAC CDK9 Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of toxicity associated with this compound?
A1: The toxicity of this compound can stem from several factors:
-
On-target toxicity: CDK9 is a crucial protein for transcription in both cancerous and healthy cells. Its degradation can therefore lead to toxicity in normal tissues, a phenomenon known as on-target, off-tumor toxicity.[1][2]
-
Off-target toxicity: The PROTAC molecule may degrade proteins other than CDK9. This can be due to the warhead binding to other kinases or the E3 ligase recruiter engaging unintended proteins. For instance, pomalidomide, a common E3 ligase recruiter, is known to degrade several zinc-finger (ZF) proteins.[3][4][5][6]
-
Instability and metabolism: The PROTAC molecule itself can be metabolized into potentially toxic byproducts.[]
Q2: How can I reduce the on-target toxicity of my CDK9 degrader?
A2: Mitigating on-target toxicity is a key challenge. Here are some strategies:
-
Optimize dosing: Carefully titrate the concentration of the PROTAC to find a therapeutic window that maximizes cancer cell killing while minimizing effects on normal cells.
-
Targeted delivery: Utilize nanoparticle-based delivery systems to preferentially deliver the PROTAC to tumor tissues, reducing systemic exposure.[1][2][8]
-
Tissue-specific E3 ligase recruitment: If there is differential expression of E3 ligases between your target cancer cells and normal tissues, consider using a recruiter for an E3 ligase that is more highly expressed in the cancer cells.
Q3: My PROTAC shows high efficacy in vitro but poor activity in vivo. What could be the reason?
A3: This is a common challenge in drug development. Several factors could be at play:
-
Pharmacokinetics (PK): The PROTAC may have poor absorption, distribution, metabolism, or rapid excretion, leading to insufficient concentrations at the tumor site.
-
Stability: The PROTAC molecule might be unstable in vivo and degrade before reaching its target.[]
-
Cell permeability: The PROTAC may not efficiently penetrate the tumor tissue and enter the cancer cells.
Q4: What are the key parameters to assess the efficacy of a PROTAC CDK9 degrader?
A4: The following parameters are crucial for evaluating the efficacy of your degrader:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein (CDK9).
-
Dmax: The maximum percentage of target protein degradation achieved.
-
IC50: The concentration of the PROTAC that inhibits 50% of cell growth or viability.
-
Selectivity: Assess the degradation of other CDK family members and known off-target proteins of the E3 ligase recruiter.
Troubleshooting Guides
Problem 1: High cytotoxicity in normal cell lines.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| On-target toxicity | 1. Titrate down the concentration: Determine the lowest effective concentration in your cancer cell line and assess its impact on normal cells. 2. Compare with a catalytically dead control: Synthesize a control PROTAC with a modification that prevents binding to the E3 ligase to distinguish between degradation-dependent and -independent toxicity. 3. Explore targeted delivery: Consider encapsulating your PROTAC in nanoparticles to improve its therapeutic index.[8] |
| Off-target effects | 1. Modify the E3 ligase recruiter: If using a pomalidomide-based recruiter, consider modifications at the C5 position of the phthalimide ring, which has been shown to reduce off-target degradation of zinc-finger proteins.[3][5][6] 2. Perform proteomic profiling: Use mass spectrometry-based proteomics to identify unintended degraded proteins in both cancer and normal cells. |
Problem 2: Inconsistent CDK9 degradation in Western Blots.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal antibody performance | 1. Validate your primary antibody: Ensure your CDK9 antibody is specific and provides a linear signal range. Test different antibody concentrations (e.g., 1:500, 1:1000, 1:2000) to find the optimal dilution.[9][10][11] 2. Use a reliable loading control: Use a stable housekeeping protein (e.g., GAPDH, β-actin) to normalize your results. |
| Issues with cell lysis or protein extraction | 1. Use appropriate lysis buffer: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation after cell lysis. 2. Quantify protein concentration accurately: Use a reliable protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. |
| "Hook effect" | 1. Test a wider range of concentrations: At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which do not lead to degradation. Test a broad dose-response curve to identify the optimal concentration range for degradation. |
Quantitative Data Summary
The following tables summarize key efficacy and toxicity data for representative CDK9 degraders.
Table 1: In Vitro Efficacy of CDK9 Degraders
| Compound | Target Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| dCDK9-202 | TC-71 (Ewing's sarcoma) | 3.5 | >99 | 8.5 | [12][13] |
| PROTAC 1 | MV4-11 (AML) | 7.6 | N/A | N/A | [14] |
| B03 | MV4-11 (AML) | 7.6 | >90 | <50 | [14][15] |
| THAL-SNS-032 | HCT116 (colorectal) | N/A | N/A | 21.6 | [13][16] |
| Compound F3 (dual CDK2/9) | PC-3 (prostate) | 33 | N/A | 120 | [17][18] |
| 11c | MCF7 (breast) | 523 | N/A | N/A | [16][19] |
Table 2: In Vivo Toxicity and Efficacy of dCDK9-202
| Animal Model | Dose and Administration | Tumor Growth Inhibition | Signs of Toxicity | Reference |
| TC-71 Xenograft (mice) | 10 mg/kg (intravenous) | Significant inhibition | No observed toxicity | [12][13] |
Experimental Protocols
Cytotoxicity Assay (MTT/XTT)
This protocol is a general guideline for assessing the cytotoxicity of your PROTAC CDK9 degrader.
Materials:
-
Cancer and normal cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your PROTAC in culture medium. The final DMSO concentration should be below 0.5%. Add the diluted compound to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for a period relevant to your experimental question (e.g., 72 hours).
-
MTT/XTT Addition:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate overnight.
-
XTT: Add the XTT labeling mixture and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for CDK9 Degradation
This protocol outlines the steps to quantify the degradation of CDK9 following PROTAC treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK9 (e.g., 1:1000 dilution)[9][10][11]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary CDK9 antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the CDK9 signal to the loading control to determine the percentage of degradation.
In Vivo Toxicity Study in Mice
This is a general guideline for an acute in vivo toxicity study. All animal experiments must be conducted in accordance with institutional and national guidelines.
Materials:
-
Healthy mice (specify strain, age, and sex)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calibrated scale for body weight measurement
-
Tools for clinical observation and sample collection
Procedure:
-
Acclimatization: Allow the animals to acclimate to the housing conditions for at least one week.
-
Dosing: Administer the PROTAC at different dose levels and the vehicle control to respective groups of animals.[] The route of administration should be relevant to the intended clinical application.
-
Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in behavior, appearance, and body weight.[20][21]
-
Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study.[20][21]
-
Necropsy and Organ Weight: At the end of the study, euthanize the animals and perform a gross necropsy. Collect and weigh major organs (e.g., liver, kidney, spleen, heart, lungs).[20][22]
-
Histopathology: Fix the organs in formalin and prepare them for histopathological examination to identify any tissue damage.
-
Data Analysis: Analyze the data on body weight, organ weights, and histopathology to assess the toxicity profile of the PROTAC.
Visualizations
Caption: CDK9 signaling pathway and the mechanism of action for this compound.
Caption: Experimental workflow for assessing the toxicity and efficacy of this compound.
References
- 1. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biocompare.com [biocompare.com]
- 10. CDK9 Monoclonal Antibody (K.513.1) (MA5-14912) [thermofisher.com]
- 11. CDK9 (C12F7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Determining organ weight toxicity with Bayesian causal models: Improving on the analysis of relative organ weights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CDK9 Degradation Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9). This resource provides troubleshooting guidance and frequently asked questions to help you optimize treatment duration and dosage for effective CDK9 degradation in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your CDK9 degradation experiments.
| Question | Possible Cause | Suggested Solution |
| 1. Why am I not observing any CDK9 degradation after treatment with my degrader compound? | Suboptimal Compound Concentration: The concentration of the degrader may be too low to effectively induce the formation of the ternary complex (CDK9-degrader-E3 ligase). | Perform a dose-response experiment with a broad range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for CDK9 degradation.[1] |
| Insufficient Treatment Duration: The treatment time may be too short for the ubiquitin-proteasome system to effectively degrade CDK9. | Conduct a time-course experiment, treating cells for various durations (e.g., 2, 4, 6, 8, 12, and 24 hours) to identify the optimal time point for maximal degradation.[2][3] | |
| Cell Line Specificity: The expression levels of the target E3 ligase (e.g., Cereblon or VHL) or other components of the ubiquitin-proteasome system may vary between cell lines, affecting degrader efficacy. | Screen a panel of cell lines to identify a responsive model. You can also verify the expression of the relevant E3 ligase in your cell line of choice via Western blot or qPCR. | |
| Compound Instability: The degrader compound may be unstable in your cell culture media or experimental conditions. | Check the stability of your compound under experimental conditions. Ensure proper storage and handling of the compound. | |
| Ineffective Ternary Complex Formation: The linker length or composition of the PROTAC may not be optimal for inducing a productive ternary complex between CDK9 and the E3 ligase.[4][5] | If you are developing your own degraders, synthesize and test a series of compounds with varying linker lengths and compositions to optimize ternary complex formation.[4] | |
| 2. I'm seeing CDK9 degradation, but it's not dose-dependent. | The "Hook Effect": At very high concentrations, bifunctional degraders like PROTACs can exhibit a "hook effect," where the formation of binary complexes (degrader-CDK9 or degrader-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation. | Use a wider range of concentrations in your dose-response experiment, ensuring you test concentrations both below and above the expected optimal range to observe the full dose-response curve, including any potential hook effect. |
| Cellular Toxicity: At high concentrations, the degrader may be causing off-target toxicity, leading to non-specific protein degradation or cell death, which can mask the specific dose-dependent degradation of CDK9. | Assess cell viability in parallel with your degradation experiments using assays like MTT or CellTiter-Glo to ensure the observed effects are not due to general toxicity.[2][6] | |
| 3. How can I confirm that the observed loss of CDK9 is due to proteasomal degradation? | Mechanism of Action Not Confirmed: The decrease in CDK9 levels could be due to other mechanisms, such as transcriptional or translational inhibition. | Pre-treat your cells with a proteasome inhibitor (e.g., MG132) or an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924) before adding the CDK9 degrader.[1] If the degradation is proteasome-dependent, the presence of these inhibitors should rescue CDK9 levels.[1] |
| 4. My CDK9 degrader is showing off-target effects on other kinases. | Lack of Specificity: The warhead of the PROTAC that binds to the kinase may have affinity for other kinases, or the degrader may induce degradation of proteins other than the intended target. | Perform proteome-wide analysis (e.g., using mass spectrometry) to assess the selectivity of your degrader.[7] Compare the effects of the degrader to a selective CDK9 inhibitor to distinguish between on-target and off-target effects.[8] Some degraders have been shown to be highly selective for CDK9 over other CDKs.[9] |
| 5. The downstream effects of CDK9 degradation (e.g., decrease in Mcl-1 or MYC levels) are not as pronounced as expected. | Kinetics of Downstream Events: The degradation of CDK9 and the subsequent impact on downstream targets may have different kinetics. | Perform a detailed time-course experiment and measure the levels of both CDK9 and its downstream targets (e.g., Mcl-1, MYC, and phosphorylation of RNA Polymerase II Ser2) at each time point.[9][10] |
| Compensatory Mechanisms: Cells may activate compensatory signaling pathways in response to CDK9 degradation, which could dampen the expected downstream effects. Research suggests that CDK9 degradation can be more effective than inhibition at disrupting certain pathways, like MYC transcriptional regulation, by overcoming compensatory feedback mechanisms.[10][11] | Consider using combination therapies to block potential compensatory pathways. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about optimizing CDK9 degradation experiments.
| Question | Answer |
| 1. What is a typical starting concentration range for a novel CDK9 degrader? | A good starting point is to test a wide range of concentrations, from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10 µM). This will help you determine the DC50 (the concentration at which 50% of the target protein is degraded). Published CDK9 degraders have shown DC50 values in the low nanomolar to micromolar range.[1][6][12] |
| 2. How long should I treat my cells with a CDK9 degrader? | The optimal treatment duration can vary depending on the specific degrader and cell line. A time-course experiment is recommended. Typically, significant degradation can be observed within 6 to 24 hours of treatment.[2] Some studies have shown that CDK9 levels can start to recover 12 to 36 hours after compound washout.[13] |
| 3. What are the key downstream biomarkers to assess CDK9 degradation efficacy? | Key downstream biomarkers include a decrease in the levels of the anti-apoptotic protein Mcl-1 and the oncogenic transcription factor MYC.[9][10] Another important biomarker is the reduced phosphorylation of the C-terminal domain of RNA Polymerase II at Serine 2 (p-RPB1 Ser2), which is a direct substrate of CDK9.[9] |
| 4. What is the difference between CDK9 inhibition and CDK9 degradation? | CDK9 inhibitors block the kinase activity of CDK9, while CDK9 degraders lead to the physical elimination of the CDK9 protein. Degradation can offer several advantages, including a more sustained and potent downstream effect, as it abrogates both the enzymatic and scaffolding functions of the kinase.[10][11] It can also be effective at lower concentrations due to its catalytic mode of action.[13] |
| 5. Which E3 ligases are typically recruited by CDK9 degraders? | Most reported CDK9 degraders are PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[9] This is achieved by incorporating a thalidomide or pomalidomide derivative into the PROTAC structure.[14] |
| 6. Can CDK9 be degraded through pathways other than the ubiquitin-proteasome system? | Yes, recent research has shown that CDK9 can also be targeted for degradation through the autophagy-lysosome pathway using autophagy-tethering compounds (ATTECs).[15] These compounds can induce the selective autophagic degradation of CDK9/cyclin T1.[15] |
Experimental Protocols
Western Blot Analysis for CDK9 Degradation
This protocol details the steps for assessing CDK9 protein levels following treatment with a degrader.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HCT116, MV4-11, Malme 3M) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2][3]
-
Allow cells to adhere overnight.
-
Treat cells with the CDK9 degrader at various concentrations (for dose-response) or for various durations (for time-course). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C. Also, probe for downstream markers like Mcl-1, MYC, and p-RPB1 (Ser2) as needed. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or Tubulin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis:
-
Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the CDK9 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of CDK9 degradation relative to the vehicle-treated control.
-
Visualizations
Signaling and Degradation Pathways
References
- 1. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders[v1] | Preprints.org [preprints.org]
- 4. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MIT identifies new CDK9 degradation inducers | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation of Cyclin-Dependent Kinase 9/Cyclin T1 by Optimized Microtubule-Associated Protein 1 Light Chain 3 Beta-Recruiting Coumarin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for CDK9 Supremacy: PROTAC Degraders Versus Traditional Inhibitors
For researchers, scientists, and drug development professionals, the targeting of Cyclin-Dependent Kinase 9 (CDK9) represents a promising frontier in oncology and beyond. This guide provides a comprehensive comparison of two distinct therapeutic modalities: the novel PROTAC (Proteolysis Targeting Chimera) CDK9 Degrader-1 and traditional small-molecule CDK9 inhibitors. By examining their mechanisms of action, performance data, and the experimental methodologies used for their evaluation, this document aims to equip researchers with the critical information needed to navigate this evolving landscape.
At a Glance: Two Strategies for Neutralizing CDK9
Traditional CDK9 inhibitors have long been the standard approach. These small molecules typically function by competitively binding to the ATP pocket of CDK9, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of key substrates, most notably RNA Polymerase II (RNAPII), leading to a downstream reduction in the transcription of anti-apoptotic proteins like Mcl-1.
In contrast, PROTAC CDK9 Degrader-1 represents a paradigm shift in therapeutic intervention. This heterobifunctional molecule does not merely inhibit CDK9 but orchestrates its complete removal from the cell. It achieves this by simultaneously binding to CDK9 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination of CDK9, marking it for degradation by the cell's own proteasome. This catalytic mechanism allows a single PROTAC molecule to trigger the destruction of multiple CDK9 proteins.
Mechanism of Action: Inhibition vs. Elimination
The fundamental difference in their mechanisms of action gives rise to distinct pharmacological profiles. While inhibitors offer a transient blockade of CDK9 activity, PROTACs provide a more sustained and profound suppression of the CDK9 pathway by eliminating the protein altogether.
Caption: Mechanisms of Action: Inhibition vs. Degradation.
Performance Data: A Quantitative Comparison
The efficacy and selectivity of this compound and traditional CDK9 inhibitors can be quantitatively assessed through various in vitro assays. The following tables summarize key performance metrics from comparative studies.
| Compound Type | Compound Name | Cell Line | IC50 (Inhibition) | DC50 (Degradation) | Reference |
| PROTAC Degrader | This compound | HCT116 | - | ~10-20 µM | [1] |
| PROTAC Degrader | B03 | MV4-11 | - | 7.6 nM | [2] |
| Traditional Inhibitor | Flavopiridol | Various | ~3-300 nM | - | [3] |
| Traditional Inhibitor | SNS-032 | NALM6 | 200 nM | - | [4] |
Table 1: In Vitro Efficacy of PROTAC CDK9 Degraders and Traditional Inhibitors. IC50 represents the half-maximal inhibitory concentration, while DC50 denotes the half-maximal degradation concentration.
| Compound Type | Compound Name | Selectivity Profile | Reference |
| PROTAC Degrader | This compound | Selective for CDK9 over other CDKs (e.g., CDK2, CDK5) in HCT116 cells. | [1] |
| PROTAC Degrader | B03 | Highly selective for CDK9; no significant degradation of CDK1, CDK2, CDK6, and CDK7 observed. | [2] |
| Traditional Inhibitor | Flavopiridol | Pan-CDK inhibitor, also targets CDK1, CDK2, CDK4, CDK6, and CDK7. | [3] |
| Traditional Inhibitor | SNS-032 | Potent inhibitor of CDK2, CDK7, and CDK9. | [4] |
Table 2: Selectivity Profiles.
Pharmacokinetics and Pharmacodynamics: A Glimpse into In Vivo Behavior
While in vitro data provides a foundational understanding, the in vivo performance of these compounds is critical for their therapeutic potential.
Traditional CDK9 Inhibitors:
-
Pharmacokinetics: Generally characterized by shorter half-lives and rapid clearance. Oral bioavailability can be variable. For example, the oral bioavailability of CDKI-73 was reported to be 56%.[5]
-
Pharmacodynamics: The inhibitory effect on CDK9 is directly related to the concentration of the drug at the tumor site. Continuous exposure is often required to maintain target inhibition.
PROTAC CDK9 Degraders:
-
Pharmacokinetics: PROTACs are larger molecules, which can present challenges in achieving favorable pharmacokinetic properties. However, some CDK9 PROTACs have demonstrated acceptable in vivo stability. For instance, the PROTAC B03 was shown to have a plasma half-life of over 1.3 hours after intravenous injection in mice.[6]
-
Pharmacodynamics: The degradation of CDK9 can lead to a more prolonged pharmacodynamic effect that outlasts the presence of the PROTAC in the circulation. A single dose can lead to sustained target protein knockdown. For example, a single intravenous dose of dCDK9-202 at 10 mg/kg was shown to effectively reduce CDK9 protein levels in tumor tissues.[7]
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of these compounds, detailed experimental protocols are essential.
Western Blotting for CDK9 Degradation
This protocol is designed to assess the ability of a PROTAC to induce the degradation of CDK9 in cultured cells.
Caption: Western Blotting Experimental Workflow.
Materials:
-
Cell culture medium and supplements
-
This compound or traditional CDK9 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-CDK9 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., HCT116, MV4-11) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or inhibitor for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and load equal quantities onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system. A loading control, such as GAPDH or β-actin, should be probed on the same membrane to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a CDK9 inhibitor or degrader.
Materials:
-
96-well plates
-
Cell culture medium
-
Test compounds (PROTAC or inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours). Include vehicle-only controls.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value of the compound.
Signaling Pathways and Logical Relationships
The downstream consequences of CDK9 inhibition and degradation converge on the suppression of transcriptional programs crucial for cancer cell survival.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating CDK9 Degradation: Mass Spectrometry and Beyond
For researchers, scientists, and drug development professionals, accurately quantifying the degradation of therapeutic targets is paramount. This guide provides a comprehensive comparison of mass spectrometry-based techniques with other common validation methods for Cyclin-Dependent Kinase 9 (CDK9), a key target in cancer therapy. We present detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Introduction to CDK9 and Targeted Protein Degradation
Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcription elongation.[1] Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention.[1] Targeted protein degradation (TPD) has emerged as a powerful strategy to eliminate disease-causing proteins like CDK9, offering potential advantages over traditional inhibition. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to specifically destroy the target protein.
Validating the extent of target degradation is a crucial step in the development of these novel therapeutics. This guide focuses on the validation of CDK9 degradation, with a primary emphasis on mass spectrometry (MS)-based approaches, while also providing a comparative analysis with other widely used techniques.
Methods for Validating CDK9 Degradation: A Comparative Overview
Several methods can be employed to validate and quantify the degradation of CDK9. The choice of method depends on various factors, including the required sensitivity, throughput, cost, and the specific information needed. Here, we compare mass spectrometry with Western blotting, ELISA, and the Cellular Thermal Shift Assay (CETSA).
| Feature | Mass Spectrometry (DIA/SILAC) | Western Blotting | ELISA (Enzyme-Linked Immunosorbent Assay) | CETSA (Cellular Thermal Shift Assay) |
| Principle | Measures peptide fragments to identify and quantify proteins. | Uses antibodies to detect specific proteins separated by size. | Uses antibody pairs for highly specific and quantitative protein detection. | Measures changes in protein thermal stability upon ligand binding to infer target engagement and degradation. |
| Quantification | Absolute or relative quantification. | Semi-quantitative to quantitative (with proper controls). | Quantitative. | Indirectly quantitative for degradation by measuring remaining soluble protein. |
| Throughput | High-throughput, capable of analyzing thousands of proteins simultaneously. | Low to medium throughput. | Medium to high throughput. | Medium to high throughput. |
| Sensitivity | High. | Moderate to high. | High. | Moderate to high. |
| Specificity | High, based on peptide sequence. | Dependent on antibody quality. | High, based on matched antibody pairs. | High for target engagement. |
| Cost | High initial investment and per-sample cost. | Relatively low cost. | Low to moderate cost. | Moderate cost. |
| Strengths | Unbiased, proteome-wide analysis, can identify off-target effects. | Widely accessible, relatively simple to perform. | High sensitivity and specificity for a single target. | Measures target engagement in a cellular context. |
| Limitations | Complex data analysis, requires specialized equipment and expertise. | Can be non-quantitative, dependent on antibody quality. | Limited to one target per assay, requires validated antibody pairs. | Indirect measure of degradation, can be influenced by factors other than degradation. |
In-Depth Look at Mass Spectrometry-Based Validation
Mass spectrometry has become a powerful tool for in-depth analysis of targeted protein degradation. Two common quantitative proteomic strategies are Data-Independent Acquisition (DIA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Data-Independent Acquisition (DIA) Mass Spectrometry
DIA-MS is a robust and unbiased method for quantitative proteomics. It involves fragmenting all ions within a selected mass-to-charge ratio range, providing a comprehensive snapshot of the proteome.
Experimental Protocol: DIA-MS for CDK9 Degradation
The following is a generalized protocol based on methodologies described for analyzing protein degradation.
-
Cell Culture and Treatment: Culture cells (e.g., a relevant cancer cell line) and treat with the CDK9 degrader compound at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to ensure protein stability.
-
Protein Digestion: Reduce, alkylate, and digest the protein lysates into peptides using an enzyme such as trypsin.
-
Peptide Cleanup: Desalt the peptide samples using a suitable method (e.g., solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer operating in DIA mode. This involves a liquid chromatography (LC) step to separate the peptides followed by mass spectrometric analysis.
-
Data Analysis: Process the DIA data using specialized software (e.g., Spectronaut, DIA-NN) to identify and quantify peptides corresponding to CDK9 and other proteins. The software builds a spectral library from the data to identify peptides and then extracts and quantifies the peptide signals across all samples. The abundance of CDK9 peptides in treated samples is compared to the control to determine the extent of degradation.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy that allows for the direct comparison of protein abundances between different cell populations. Cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids.
Experimental Protocol: SILAC for CDK9 Degradation
-
Cell Culture and Labeling: Culture one population of cells in "light" medium and another in "heavy" medium (containing, for example, ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine) for at least five cell divisions to ensure complete incorporation of the heavy amino acids.
-
Treatment: Treat the "heavy" labeled cells with the CDK9 degrader and the "light" labeled cells with the vehicle control.
-
Cell Harvesting and Mixing: Harvest both cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.
-
Protein Extraction and Digestion: Lyse the mixed cell pellet and digest the proteins into peptides.
-
Peptide Fractionation and Cleanup: Fractionate the peptide mixture to reduce complexity and then desalt the fractions.
-
LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the "heavy" and "light" peptide pairs. The ratio of the heavy to light signal for CDK9 peptides directly reflects the change in protein abundance due to degradation.
Alternative Validation Methods
While mass spectrometry offers a comprehensive view, other methods are valuable for orthogonal validation and routine screening.
Western Blotting
A widely used technique that provides a semi-quantitative assessment of protein levels.
Experimental Protocol: Western Blotting for CDK9 Degradation
-
Cell Culture and Treatment: Treat cells with the CDK9 degrader as described for MS analysis.
-
Cell Lysis: Lyse cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for CDK9. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system.
-
Quantification: Quantify the band intensity using densitometry software. Normalize the CDK9 signal to a loading control (e.g., GAPDH or β-actin) to correct for loading differences.
ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA is a plate-based assay that offers high-throughput and quantitative measurement of a specific protein.
Experimental Protocol: Sandwich ELISA for CDK9
-
Coating: Coat a 96-well plate with a capture antibody specific for CDK9.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add cell lysates from degrader-treated and control cells to the wells.
-
Detection Antibody: Add a detection antibody that binds to a different epitope on CDK9. This antibody is typically biotinylated.
-
Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a plate reader. The intensity of the color is proportional to the amount of CDK9 present. A standard curve with known concentrations of recombinant CDK9 is used for absolute quantification.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stability of a protein in its native cellular environment. Ligand binding can stabilize a protein, leading to a higher melting temperature. Conversely, protein degradation will result in a loss of soluble protein at all temperatures.
Experimental Protocol: CETSA for CDK9 Degradation
-
Cell Treatment: Treat intact cells with the CDK9 degrader or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble CDK9 in the supernatant using Western blotting or mass spectrometry. A decrease in the amount of soluble CDK9 at all temperatures in the degrader-treated samples compared to the control indicates protein degradation.
CDK9 Signaling Pathway
Understanding the pathways involving CDK9 is crucial for interpreting the downstream consequences of its degradation. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, plays a key role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing.
Conclusion
Validating the degradation of CDK9 is a critical aspect of developing novel targeted protein degraders. Mass spectrometry, particularly DIA-MS and SILAC-based approaches, offers a powerful and comprehensive platform for this purpose, providing both quantitative data on the target protein and insights into the broader proteomic response. While Western blotting, ELISA, and CETSA are valuable orthogonal methods for validation and screening, the depth of information provided by mass spectrometry is unparalleled. The choice of method should be guided by the specific research question, available resources, and the desired level of detail. This guide provides the necessary information for researchers to make an informed decision and to design and execute robust validation experiments for CDK9 degradation.
References
Validating the Selectivity of a PROTAC CDK9 Degrader Across the CDK Family: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of a representative PROTAC CDK9 degrader, THAL-SNS-032, against other members of the Cyclin-Dependent Kinase (CDK) family. The information presented is supported by experimental data to validate its targeted degradation of CDK9.
Introduction to PROTAC CDK9 Degraders
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
CDK9, a key regulator of transcriptional elongation, has emerged as a promising therapeutic target in various cancers. PROTAC-mediated degradation of CDK9 offers a novel therapeutic strategy to not only inhibit its kinase activity but also eliminate the protein entirely, potentially overcoming resistance mechanisms associated with traditional kinase inhibitors. Validating the selectivity of these degraders across the highly homologous CDK family is crucial for their development as safe and effective therapeutics.
Quantitative Selectivity Profile of THAL-SNS-032
To assess the selectivity of the PROTAC CDK9 degrader, THAL-SNS-032, its degradation potency (EC50) was determined across a panel of CDK family members. The data clearly demonstrates a high degree of selectivity for CDK9.
| Target | EC50 (nM)[1] | Fold Selectivity vs. CDK9 |
| CDK9 | 4 | 1x |
| CDK2 | 62 | >15x |
| CDK1 | 171 | >42x |
| CDK7 | 398 | >99x |
EC50 values represent the concentration of the degrader required to achieve 50% degradation of the target protein.
This quantitative analysis highlights the preferential degradation of CDK9 by THAL-SNS-032, with significantly higher concentrations required to degrade other key cell cycle-regulating CDKs. This selectivity is a critical attribute for minimizing off-target effects and associated toxicities. Other developed PROTAC CDK9 degraders, such as B03 and dCDK9-202, have also been reported to exhibit high selectivity for CDK9 over other CDK family members[2][3][4].
Experimental Protocols
The following outlines the general methodologies used to determine the selectivity of PROTAC CDK9 degraders.
Cell Culture and Treatment
-
Cell Lines: A relevant human cell line, such as the MOLT-4 leukemia cell line, is cultured under standard conditions.
-
Compound Treatment: Cells are treated with increasing concentrations of the PROTAC CDK9 degrader (e.g., THAL-SNS-032) or a vehicle control (e.g., DMSO) for a specified period (e.g., 4-24 hours) to induce protein degradation.
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific to CDK9 and other CDK family members of interest, as well as a loading control protein (e.g., GAPDH, β-actin).
-
Detection: Following incubation with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of protein degradation is calculated relative to the vehicle-treated control after normalization to the loading control.
Quantitative Mass Spectrometry-based Proteomics
-
Sample Preparation: Similar to western blotting, cells are treated with the PROTAC degrader or vehicle control. The proteome is then extracted, digested into peptides, and labeled with isobaric tags (e.g., TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is used to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. The selectivity of the degrader is determined by comparing the degradation levels of CDK9 to all other identified proteins, including other CDK family members.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the CDK9 signaling pathway and the experimental workflow for assessing PROTAC selectivity.
Caption: The role of CDK9 within the P-TEFb complex in promoting transcriptional elongation.
Caption: A generalized workflow for determining the selectivity of a PROTAC degrader.
Conclusion
The selective degradation of CDK9 by PROTACs like THAL-SNS-032 presents a promising therapeutic strategy. The data and methodologies outlined in this guide demonstrate a clear path to validating the selectivity of these molecules. Rigorous assessment against the entire CDK family is essential to ensure on-target efficacy while minimizing potential off-target effects, paving the way for the development of novel and highly specific cancer therapies.
References
- 1. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between CDK9 Inhibitors and PROTAC Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation, has shown significant promise in oncology. Therapeutic strategies have primarily focused on two modalities: small molecule inhibitors that block the kinase activity of CDK9, and Proteolysis-Targeting Chimeras (PROTACs) that induce its degradation. While both approaches have demonstrated potent anti-cancer effects, the potential for acquired resistance and, crucially, cross-resistance between these modalities, presents a significant clinical challenge. This guide provides an objective comparison of CDK9 inhibitors and PROTAC degraders in the context of a clinically relevant resistance mutation, supported by experimental data.
Mechanisms of Action: Inhibition vs. Degradation
CDK9 inhibitors are ATP-competitive molecules that bind to the kinase domain of CDK9, preventing the phosphorylation of its substrates and thereby inhibiting transcription. In contrast, CDK9-targeting PROTACs are heterobifunctional molecules that simultaneously bind to CDK9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the CDK9 protein.[1]
A Case Study in Cross-Resistance: The CDK9 L156F Mutation
Recent studies have identified a specific mutation in the kinase domain of CDK9, L156F, which confers resistance to both CDK9 inhibitors and a CDK9-targeting PROTAC degrader.[2][3] This mutation was identified in an acute myeloid leukemia (AML) cell line with acquired resistance to the highly selective CDK9 inhibitor BAY1251152.[2][4] The L156F mutation disrupts the binding of inhibitors to CDK9 due to steric hindrance, and also impacts the thermal stability and catalytic activity of the CDK9 protein.[2][3]
Quantitative Analysis of Cross-Resistance
The following tables summarize the experimental data demonstrating the cross-resistance conferred by the CDK9 L156F mutation.
Table 1: Anti-Proliferative Activity of CDK9-Targeting Compounds in Parental and Resistant Cell Lines
| Compound | Cell Line | Target(s) | GI50 (nM) | Drug Resistant Index (DRI) |
| AZD4573 (Inhibitor) | MOLM13 (Parental) | CDK9 | 15.3 | 11.2 |
| MOLM13-BR (L156F) | 171.4 | |||
| THAL-SNS-032 (PROTAC) | MOLM13 (Parental) | CDK9 Degrader | 8.7 | 10.1 |
| MOLM13-BR (L156F) | 87.9 |
Data sourced from Hu et al. (2023).[2][3]
Table 2: Kinase Inhibition and Binding Affinity
| Compound | CDK9 Variant | IC50 (nM) | Kd (nM) |
| BAY1251152 (Inhibitor) | Wild-Type | 0.4 | 0.2 |
| L156F Mutant | 11.9 | 10.1 | |
| AZD4573 (Inhibitor) | Wild-Type | 1.8 | 0.8 |
| L156F Mutant | 25.7 | 15.6 |
Data sourced from Hu et al. (2023).[2]
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Volume Change (%) |
| MOLM13 (Parental) + Vehicle | ~1000 |
| MOLM13 (Parental) + BAY1251152 | ~200 |
| MOLM13-BR (L156F) + Vehicle | ~1000 |
| MOLM13-BR (L156F) + BAY1251152 | ~900 |
Data sourced from Hu et al. (2023).[3]
Signaling Pathways and Resistance Mechanisms
The development of resistance to both CDK9 inhibitors and PROTAC degraders by a single point mutation highlights a critical vulnerability in targeting the kinase domain. The following diagrams illustrate the CDK9 signaling pathway and the mechanism of resistance.
Caption: CDK9 signaling pathway and mechanism of resistance.
Experimental Workflows
The investigation of cross-resistance mechanisms typically involves a series of in vitro and in vivo experiments. The following diagram outlines a common experimental workflow.
Caption: Experimental workflow for assessing cross-resistance.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the CDK9 inhibitor or PROTAC degrader. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Transfer the buffer to the substrate bottle and mix until the substrate is thoroughly dissolved.
-
Lysis and Luminescence Reading: Add 100 µL of the CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and calculate the GI50 values using a non-linear regression curve fit.
Western Blotting for CDK9 Degradation
-
Cell Lysis: Treat cells with the CDK9 PROTAC degrader for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against CDK9 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the extent of CDK9 degradation.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer, purified wild-type or mutant CDK9/Cyclin T1 enzyme, the substrate (e.g., a peptide substrate), and ATP.
-
Inhibitor Addition: Add the CDK9 inhibitor at various concentrations to the reaction mixture.
-
Kinase Reaction: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.[5][6][7][8]
Microscale Thermophoresis (MST) for Binding Affinity
-
Protein Labeling: Label the purified wild-type or mutant CDK9 protein with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol.
-
Ligand Dilution Series: Prepare a serial dilution of the CDK9 inhibitor in the appropriate assay buffer.
-
Binding Reaction: Mix the fluorescently labeled CDK9 at a constant concentration with each dilution of the inhibitor.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Perform the MST experiment using an MST instrument. The instrument will apply a temperature gradient and measure the change in fluorescence as the molecules move.
-
Data Analysis: Analyze the thermophoresis data to determine the dissociation constant (Kd), which reflects the binding affinity between the protein and the inhibitor.[9][10][11]
Conclusion
The discovery of the CDK9 L156F mutation underscores a significant challenge in the development of targeted therapies against CDK9. This single amino acid substitution within the kinase domain is sufficient to confer resistance to both small molecule inhibitors and a PROTAC degrader, indicating that the efficacy of both modalities is critically dependent on the integrity of the drug-binding site.
For drug development professionals, these findings highlight the importance of:
-
Anticipating Resistance: Proactively identifying potential resistance mutations through in vitro evolution studies and computational modeling.
-
Developing Next-Generation Therapeutics: Designing novel inhibitors or degraders that can overcome known resistance mechanisms, such as allosteric inhibitors or PROTACs that utilize alternative E3 ligases and binding epitopes.
-
Combination Therapies: Exploring combination strategies to prevent or delay the emergence of resistance.
For researchers and scientists, this case of cross-resistance provides a valuable model for studying the fundamental mechanisms of drug resistance and for developing innovative strategies to overcome it. A deeper understanding of the structural and functional consequences of resistance mutations will be crucial for the design of more durable and effective cancer therapies.
References
- 1. preprints.org [preprints.org]
- 2. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcsciences.com [lcsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. researchgate.net [researchgate.net]
Evaluating the Durability of Response to PROTAC CDK9 Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a novel therapeutic modality focused on event-driven pharmacology rather than occupancy-based inhibition. This guide provides a comparative evaluation of the durability of response to PROTAC CDK9 degraders, with a focus on "PROTAC CDK9 Degrader-1," placed in the context of other notable CDK9-targeting degraders. The objective is to furnish researchers with the necessary data and methodologies to assess the sustained efficacy of these compounds.
The Promise of Durable Response with PROTACs
Unlike traditional small molecule inhibitors that require sustained plasma concentrations to maintain target engagement, PROTACs induce the degradation of their target proteins. This catalytic mechanism suggests that a transient exposure to a PROTAC could lead to a prolonged downstream biological effect, as the cell must resynthesize the target protein to overcome the therapeutic intervention. This potential for a durable response is a key advantage of PROTAC technology.
Comparative Analysis of CDK9 Degrader Performance
While specific data on the durability of response for "this compound" from its initial publication is limited to demonstrating dose-dependent degradation after a 6-hour treatment in HCT116 cells, data from other CDK9 degraders provides a valuable framework for comparison.[1] The following table summarizes key performance metrics for several CDK9 degraders, offering insights into their potency and the duration of their effects.
| Compound Name | Cell Line | DC50 | Time to Max Degradation | Durability of Response/Observations | Reference |
| This compound | HCT116 | Not Reported | 6 hours (dose-dependent degradation) | Data on response after compound removal not available in the initial publication. | [2] |
| dCDK9-202 | TC-71 | 3.5 nM | 8 hours (near-complete degradation) | In vivo (spleen): Single 10 mg/kg IV injection led to CDK9 reduction at 2h, with recovery by 6h. | [3] |
| KI-CDK9d-32 | MOLT-4 | 0.89 nM | 4 hours (near 100% degradation) | Pharmacodynamics are driven by target resynthesis rate, suggesting potential for sustained response. Avoids compensatory feedback seen with inhibitors. | [4][5] |
| B03 | MV4-11, MOLM13 | 7.62 nM | 6 hours (100% degradation at 500 nM) | In vivo: Plasma half-life of >1.3h after a single 5 mg/kg IV injection. | [6][7] |
| LL-K9-3 | 22RV1 | Not Reported | Not Reported | More effectively suppressed downstream signaling of CDK9 and AR than the inhibitor SNS032. | [8] |
Note: DC50 represents the concentration required to degrade 50% of the target protein.
Signaling Pathway of CDK9 and PROTAC Mechanism of Action
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation. It forms a complex with Cyclin T1 to create the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting the transition from abortive to productive transcription of many genes, including key oncogenes like MYC.
A PROTAC CDK9 degrader functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule with one end binding to CDK9 and the other to an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the E3 ligase to tag CDK9 with ubiquitin, marking it for degradation by the proteasome.
Caption: CDK9 signaling and PROTAC-mediated degradation pathway.
Experimental Protocols for Assessing Durability of Response
To rigorously evaluate the durability of response to a PROTAC degrader, a washout experiment is the gold standard. This assay measures the rate of target protein recovery after the removal of the compound.
Protocol: Washout and Recovery Assay
Objective: To determine the duration of target protein degradation after removal of the PROTAC.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MOLT-4)
-
Cell culture medium and supplements
-
This compound and comparator compounds
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against CDK9 and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase throughout the experiment.
-
Compound Treatment: Treat the cells with the PROTAC degrader at a concentration that achieves significant degradation (e.g., 5-10 times the DC50) for a predetermined duration (e.g., 4, 8, or 24 hours). Include a vehicle control (DMSO).
-
Washout:
-
Aspirate the medium containing the compound.
-
Wash the cells gently with pre-warmed PBS three times to remove any residual compound.
-
Add fresh, pre-warmed culture medium without the compound.
-
-
Recovery Timepoints: At various time points post-washout (e.g., 0, 2, 4, 8, 12, 24, 48, 72, and 96 hours), lyse the cells.
-
Protein Analysis:
-
Quantify the total protein concentration in each lysate.
-
Perform Western blotting to determine the levels of CDK9. Normalize the CDK9 signal to the loading control.
-
-
Data Analysis: Plot the normalized CDK9 protein levels against the time post-washout. This will illustrate the rate of CDK9 protein re-synthesis and the duration of the PROTAC's effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of PROTAC CDK9 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of PROTAC CDK9 Degrader-1 against other notable CDK9-targeting PROTACs and the parent CDK9 inhibitor, SNS-032. The data presented herein is compiled from various studies to facilitate an objective evaluation of these compounds.
Introduction to PROTAC CDK9 Degraders
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a promising therapeutic target in oncology.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system. This guide focuses on PROTACs designed to selectively degrade CDK9, offering a potential advantage over traditional small-molecule inhibitors.
In Vitro Efficacy Comparison
The following tables summarize the in vitro degradation potency (DC50) and anti-proliferative activity (IC50) of this compound and its comparators across various cancer cell lines.
Table 1: In Vitro Degradation Potency (DC50) of CDK9 Degraders
| Compound | Cell Line | DC50 (nM) | Reference |
| This compound (Compound 3) | HCT116 | Degrades CDK9 in a dose-dependent manner (2.5-20 µM) | [3][4] |
| dCDK9-202 | TC-71 | 3.5 | [1] |
| B03 | MV4-11 | 7.62 | [5] |
| THAL-SNS-032 | TC-71 | 47.4 | [1] |
| THAL-SNS-032 | MOLT4 | Complete degradation at 250 nM | [6][7] |
Table 2: In Vitro Anti-proliferative Activity (IC50) of CDK9 Degraders and Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference |
| dCDK9-202 | TC-71 | 8.5 | [1] |
| dCDK9-202 | NALM6 | 23.4 | [1] |
| dCDK9-202 | U87 | 33.9 | [1] |
| B03 | MV4-11 | - | [8] |
| THAL-SNS-032 | MOLT4 | 50 | [6][9] |
| SNS-032 (Inhibitor) | MOLT4 | 173 | [6] |
| SNS-032 (Inhibitor) | - | 4 (CDK9 inhibition) | [10] |
In Vivo Efficacy Comparison
The in vivo anti-tumor activity of these compounds has been evaluated in xenograft models.
Table 3: In Vivo Efficacy of CDK9 Degraders
| Compound | Xenograft Model | Dosing | Outcome | Reference |
| dCDK9-202 | TC-71 | 10 mg/kg, IV | Significant tumor growth inhibition | [1] |
| B03 | MV4-11 | 20 mg/kg, IV | Induced CDK9 degradation in vivo | [11] |
| THAL-SNS-032 | Breast Cancer Cell Lines | - | Effective in reducing cell viability | [12] |
| SNS-032 (Inhibitor) | MDA-MB-435 | - | Suppressed tumor growth | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Mechanism of PROTAC-mediated degradation of CDK9.
Caption: Simplified CDK9 signaling pathway in transcriptional regulation.
Caption: Workflow for evaluating the efficacy of CDK9 degraders.
Detailed Experimental Protocols
Western Blot for CDK9 Degradation
-
Cell Lysis:
-
Treat cancer cells with varying concentrations of the PROTAC degrader for a specified time (e.g., 6 hours).[3][4]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CDK9 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantify band intensities to determine the extent of CDK9 degradation.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC degrader or inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Assay Procedure (MTT Example):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Xenograft Model
-
Cell Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the PROTAC degrader or vehicle control to the mice via an appropriate route (e.g., intravenous injection).[1] The dosing schedule will depend on the pharmacokinetic properties of the compound.
-
-
Monitoring and Efficacy Evaluation:
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm CDK9 degradation in the tumor tissue).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group.
-
Conclusion
This guide provides a comparative overview of the in vitro and in vivo efficacy of this compound and other CDK9-targeting compounds. The data suggests that PROTAC-mediated degradation of CDK9 is a promising therapeutic strategy. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Further head-to-head studies under identical experimental conditions are warranted to definitively establish the superiority of any single agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]
- 8. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | SNS-032 attenuates liver fibrosis by anti-active hepatic stellate cells via inhibition of cyclin dependent kinase 9 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Liposomal formulation of the CDK9 PROTAC THAL-SNS-032 enhances the antitumor activity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Personal protective equipment for handling PROTAC CDK9 Degrader-1
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with PROTAC CDK9 Degrader-1 (CAS No. 2118356-96-8). The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Signal Word: Warning
Hazard Statements:
Personal Protective Equipment (PPE) and Handling
Strict adherence to the following PPE and handling protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Use only in areas with appropriate exhaust ventilation, such as a certified chemical fume hood.[1]
-
An eye-wash station should be readily accessible.[1]
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear a lab coat.
-
Use chemically resistant gloves (e.g., nitrile).
-
-
Respiratory Protection: If working with the powdered form where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
-
Hand Protection: Wash hands thoroughly after handling the compound.[1]
General Hygiene:
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of dust or aerosols.[1]
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth with water. Do NOT induce vomiting.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do. Continue rinsing and promptly call a physician.[1] |
| Inhalation | Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek medical attention.[1] |
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory and protecting the environment.
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Store away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures:
Spill Management:
-
In case of a spill, collect the spillage to prevent it from entering drains or waterways.[1]
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
Avoid release to the environment.[1]
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound.
Caption: Standard workflow for handling this compound.
Hierarchy of Controls for Safe Handling
To mitigate risks associated with handling this compound, a "Hierarchy of Controls" approach should be implemented. This framework prioritizes control measures from most to least effective.
Caption: Hierarchy of controls for mitigating chemical hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
